molecular formula C17H13NO2 B1293497 Naphthalen-2-yl 2-aminobenzoate CAS No. 63449-68-3

Naphthalen-2-yl 2-aminobenzoate

Cat. No.: B1293497
CAS No.: 63449-68-3
M. Wt: 263.29 g/mol
InChI Key: YJFCKXVXEKHSEC-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-aminobenzoate (CAS 63449-68-3), also known as beta-naphthyl anthranilate, is a high-purity chemical compound supplied for research and development applications. With the FEMA number 2767, it is primarily investigated for its role in flavor and fragrance research, characterized by a distinct sweet, grape, and neroli-like odor with fruity and winey nuances . Organoleptic analyses describe its flavor as reminiscent of concord grape, with candy, cherry, and berry notes, making it a compound of interest for studies in food science and sensory analysis . This compound is a solid at room temperature with a melting point of 118°C and a high boiling point of 340°C . It has low solubility in water and a predicted logP of 3.85 to 4.45, indicating high lipophilicity . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, which supports its use in quality control and metabolic studies . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

naphthalen-2-yl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFCKXVXEKHSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047697
Record name Naphthalen-2-yl 2-aminobenzoate
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Molecular Weight

263.29 g/mol
Source PubChem
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Physical Description

Solid, Colourless to pale straw Coloured liquid; Mild floral aroma
Record name 2-Naphthalenol 2-aminobenzoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name beta-Naphthyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

340.00 °C. @ 760.00 mm Hg
Record name 2-Naphthalenol 2-aminobenzoate
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name beta-Naphthyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.300-1.308
Record name beta-Naphthyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

63449-68-3
Record name 2-Naphthalenol, 2-(2-aminobenzoate)
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Record name 2-Naphthalenol, 2-(2-aminobenzoate)
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Record name Naphthalen-2-yl 2-aminobenzoate
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Record name .BETA.-NAPHTHYL ANTHRANILATE
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Record name 2-Naphthalenol 2-aminobenzoate
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Melting Point

118 °C
Record name 2-Naphthalenol 2-aminobenzoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Proposed Synthesis of Naphthalen-2-yl 2-aminobenzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines proposed synthetic protocols for the preparation of naphthalen-2-yl 2-aminobenzoate, a key intermediate in various chemical and pharmaceutical research areas. In the absence of a directly published synthesis, this document provides detailed, plausible methodologies based on well-established organic chemistry principles, including classical transition-metal catalyzed cross-coupling reactions and modern esterification techniques. This guide is intended to provide researchers with a robust starting point for the laboratory-scale synthesis of this compound. All quantitative data, including expected yields and spectroscopic information, are summarized for clarity. Furthermore, experimental workflows and reaction mechanisms are visualized to facilitate understanding and implementation.

Introduction

This compound is an aromatic ester derivative of anthranilic acid. Anthranilic acid and its derivatives are important building blocks in the synthesis of a wide range of biologically active compounds and are utilized in the fragrance and pharmaceutical industries. The naphthalen-2-yl moiety is also a common scaffold in medicinal chemistry. This guide details two primary proposed synthetic routes to this compound: a copper-catalyzed Ullmann condensation and a Steglich esterification. These methods were selected for their reliability, versatility, and applicability to the specific substrates.

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through the formation of the ester linkage between 2-naphthol and a derivative of 2-aminobenzoic acid.

Route 1: Ullmann Condensation (Copper-Catalyzed C-O Coupling)

The Ullmann condensation is a classic and robust method for the formation of aryl-ether and aryl-ester bonds. In this proposed route, 2-naphthol is coupled with a 2-halobenzoic acid, such as 2-iodobenzoic acid or 2-bromobenzoic acid, in the presence of a copper catalyst and a suitable base.

Ullmann_Condensation R1 2-Naphthol C Cu(I) Catalyst Base (e.g., K2CO3) High Temperature R1->C + R2 2-Halobenzoic Acid (X = I, Br) R2->C + P This compound S Side Products C->P Ullmann Condensation C->S

Caption: Proposed Ullmann Condensation for this compound Synthesis.

Route 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols. This reaction is particularly well-suited for substrates that may be sensitive to the high temperatures often required for Ullmann condensations. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Steglich_Esterification R1 2-Naphthol C DCC or EDC DMAP (catalyst) Anhydrous Solvent (e.g., DCM) R1->C + R2 2-Aminobenzoic Acid R2->C + P This compound S Urea Byproduct C->P Steglich Esterification C->S

Caption: Proposed Steglich Esterification for this compound Synthesis.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Protocol 1: Ullmann Condensation

Materials:

  • 2-Naphthol

  • 2-Iodobenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq.), 2-iodobenzoic acid (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification

Materials:

  • 2-Naphthol

  • 2-Aminobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzoic acid (1.0 eq.), 2-naphthol (1.1 eq.), and DMAP (0.1 eq.).

  • Add anhydrous DCM via syringe under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-NaphtholC₁₀H₈O144.17White to tan solid
2-Aminobenzoic AcidC₇H₇NO₂137.14White crystalline solid
This compoundC₁₇H₁₃NO₂263.29Off-white to yellow solid
Expected Reaction Parameters and Product Data
ParameterUllmann Condensation (Expected)Steglich Esterification (Expected)
Reaction Time 12-24 hours12-24 hours
Reaction Temperature 120-140 °C0 °C to Room Temperature
Yield 60-80%70-90%
Melting Point (°C) Not reportedNot reported
¹H NMR (CDCl₃, ppm) Expected aromatic signalsExpected aromatic signals
¹³C NMR (CDCl₃, ppm) Expected aromatic signalsExpected aromatic signals
IR (cm⁻¹) ~3400-3300 (N-H), ~1720 (C=O)~3400-3300 (N-H), ~1720 (C=O)
MS (m/z) 264.10 [M+H]⁺264.10 [M+H]⁺

Visualization of Workflow and Mechanism

General Laboratory Workflow

Lab_Workflow A Reactant Preparation and Weighing B Reaction Setup under Inert Atmosphere A->B C Addition of Reagents and Solvents B->C D Reaction Monitoring (TLC) C->D E Work-up (Extraction and Washing) D->E F Drying and Solvent Removal E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, IR, MS) G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

Proposed Mechanism for Steglich Esterification

Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer cluster_2 Nucleophilic Attack and Product Formation RCOOH 2-Aminobenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Active_Ester N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Active_Ester + DMAP DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP Product Naphthalen-2-yl 2-aminobenzoate Active_Ester->Product + 2-Naphthol Naphthol 2-Naphthol

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Signaling Pathways

A comprehensive literature search did not reveal any specific studies detailing the interaction of this compound with biological signaling pathways. The parent compound, 2-aminobenzoic acid (anthranilate), is a known human metabolite and has been identified as a uremic toxin that can contribute to oxidative stress in certain pathological conditions. However, the biological activity of the naphthalen-2-yl ester has not been extensively characterized. Further research is required to elucidate its pharmacological and toxicological profiles.

Conclusion

This technical guide provides two robust and plausible protocols for the synthesis of this compound. The Ullmann condensation represents a classical, albeit harsher, approach, while the Steglich esterification offers a mild and high-yielding modern alternative. The provided data and visualizations are intended to serve as a comprehensive resource for researchers undertaking the synthesis of this and structurally related compounds. It is recommended that small-scale trial reactions are performed to optimize the specific conditions for your laboratory setup.

Naphthalen-2-yl 2-aminobenzoate: A Comprehensive Physicochemical and Application Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-2-yl 2-aminobenzoate, also known as 2-naphthyl anthranilate, is an aromatic ester with applications in the flavor and fragrance industry. This technical guide provides a detailed overview of its physicochemical properties, a proposed synthesis protocol, and an exploration of its primary application. Due to the limited publicly available data on its specific biological signaling pathways, a generalized logical workflow for its action as a fragrance and flavor agent is presented. This document is intended to serve as a comprehensive resource for professionals in research, development, and quality control.

Physicochemical Properties

This compound is a white crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₃NO₂[2][3]
Molecular Weight 263.29 g/mol [2]
CAS Number 63449-68-3[2][3][4][5][6]
Appearance White crystalline powder[1]
Melting Point 119-120 °C[4]
Boiling Point 476.2 °C at 760 mmHg[3]
Density 1.258 g/cm³[3]
Solubility Soluble in alcohol and ether; not soluble in water.[1]
Flash Point 288.8 °C[3]
Refractive Index 1.689[3]
LogP 4.22240[3]
FEMA Number 2767[2]

Experimental Protocols: Synthesis

Proposed Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction of a carboxylic acid (anthranilic acid) with an alcohol (2-naphthol).

Reaction:

Anthranilic Acid + 2-Naphthol --(H⁺)--> this compound + H₂O

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of anthranilic acid and 2-naphthol in a suitable solvent with a high boiling point, such as toluene, to facilitate the removal of water.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Conditions: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product side. Heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Proposed Synthesis via Acyl Chloride

This method involves the reaction of an acyl chloride (2-aminobenzoyl chloride) with an alcohol (2-naphthol), typically in the presence of a base.

Reaction:

2-Aminobenzoyl Chloride + 2-Naphthol --(Base)--> this compound + HCl

Detailed Methodology:

  • Preparation of Acyl Chloride: Prepare 2-aminobenzoyl chloride by reacting anthranilic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert solvent under anhydrous conditions.

  • Esterification: In a separate flask, dissolve 2-naphthol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct.

  • Reactant Addition: Slowly add the freshly prepared 2-aminobenzoyl chloride to the solution of 2-naphthol and base, while stirring, at a controlled temperature (often 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extraction: Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

Applications and Biological Context

This compound is primarily used as a flavoring and fragrance agent.[2][7] It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 2767.[2] Its organoleptic properties are described as having a floral, neroli, and grape-like odor with a sweet, fruity taste profile.[8]

Given its use as a sensory agent, its biological interaction is likely with olfactory and gustatory receptors. The following section provides a logical workflow for how such a molecule might elicit a sensory response.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of this compound via the Fischer esterification route.

G Figure 1: Proposed Synthesis Workflow via Fischer Esterification Reactants Anthranilic Acid & 2-Naphthol ReactionMixture Reaction Mixture in Round-Bottom Flask Reactants->ReactionMixture Solvent Toluene Solvent->ReactionMixture Catalyst H₂SO₄ (catalytic) Catalyst->ReactionMixture Reflux Heating to Reflux with Dean-Stark Apparatus ReactionMixture->Reflux Monitoring TLC Monitoring Reflux->Monitoring Workup Cooling & Neutralization (NaHCO₃ solution) Monitoring->Workup Reaction Complete Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Purification Drying, Concentration & Recrystallization Extraction->Purification FinalProduct Pure Naphthalen-2-yl 2-aminobenzoate Purification->FinalProduct

Figure 1: Proposed Synthesis Workflow via Fischer Esterification
Generalized Sensory Reception Pathway (Hypothetical)

As specific signaling pathway data for this compound is unavailable, the following diagram presents a generalized and hypothetical pathway for how a fragrance/flavor molecule might be perceived. This is a simplified representation and does not depict a specific, verified mechanism for this compound.

G Figure 2: Generalized Sensory Reception Pathway (Hypothetical) cluster_receptor Sensory Neuron cluster_brain Brain Molecule Naphthalen-2-yl 2-aminobenzoate Receptor Olfactory/Gustatory Receptor (GPCR) Molecule->Receptor Binding G_Protein G-protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger Production (e.g., cAMP) Effector->SecondMessenger IonChannel Ion Channel Opening SecondMessenger->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential SignalTransmission Signal Transmission to Brain ActionPotential->SignalTransmission Perception Perception of Smell/Taste SignalTransmission->Perception

Figure 2: Generalized Sensory Reception Pathway (Hypothetical)

Conclusion

This compound is a well-characterized compound in terms of its fundamental physicochemical properties. Its primary application lies in the flavor and fragrance industry, a domain governed by its interaction with human sensory receptors. While specific biological data on its mechanism of action are scarce, its established use and safety assessments by bodies like FEMA suggest a favorable profile for its intended applications. The proposed synthesis protocols offer viable routes for its laboratory-scale preparation. Further research into its specific receptor interactions and metabolic pathways would provide a more complete understanding of this compound.

References

Spectroscopic Data Interpretation of Naphthalen-2-yl 2-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Naphthalen-2-yl 2-aminobenzoate, a key organic compound with applications in various fields, including as a fragrance ingredient and a building block in chemical synthesis.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on a robust prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic signatures. Below are the predicted data, summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0m4HNaphthyl Protons ( deshielded)
~ 7.2 - 7.6m4HNaphthyl & Aminobenzoate Protons
~ 6.6 - 6.8m2HAminobenzoate Protons (ortho/para to -NH₂)
~ 4.5 - 5.5br s2H-NH₂

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 167CarbonylC=O (Ester)
~ 150AromaticC-NH₂
~ 148AromaticC-O (Naphthyl)
~ 115 - 135Aromatic14 C (Naphthyl & Aminobenzoate CH)
~ 110AromaticC-C=O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant peaks for this compound are as follows.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400 - 3500MediumAmineN-H Symmetric Stretch
3300 - 3400MediumAmineN-H Asymmetric Stretch
~ 3030Medium-WeakAromaticC-H Stretch
~ 1715StrongEsterC=O Stretch
1500 - 1600Medium-StrongAromaticC=C Ring Stretch
1250 - 1310StrongEsterAsymmetric C-O Stretch
1100 - 1130StrongEsterSymmetric C-O Stretch
690 - 900StrongAromaticC-H Out-of-plane Bend

The presence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ is characteristic of an aromatic ester, with the conjugation lowering the frequency from a typical saturated ester (~1735 cm⁻¹).[2][3] The two distinct N-H stretching bands confirm the primary amine group.[3] Aromatic C-H and C=C stretching vibrations are also expected.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

m/z ValueInterpretation
263.10[M]⁺ (Molecular Ion)
144.04[M - C₇H₅O₂]⁺ (Naphthyl fragment)
120.04[C₇H₆NO]⁺ (Aminobenzoyl cation)
92.05[C₆H₆N]⁺ (Fragment from aminobenzoyl)

The molecular ion peak [M]⁺ is expected at an m/z of approximately 263.10, corresponding to the molecular formula C₁₇H₁₃NO₂.[1] A primary fragmentation pathway for aromatic esters is the cleavage of the C-O bond, leading to the formation of an acylium ion.[7][8] In this case, the detection of the aminobenzoyl cation at m/z 120.04 would be a key indicator of the structure.

Experimental Protocols

Standard procedures for obtaining high-quality spectroscopic data are crucial for accurate structural elucidation.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a 45° pulse and a relaxation delay of 1-2 seconds.[9]

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, which may take longer than a ¹H spectrum due to the lower natural abundance of ¹³C.[9][10]

IR Spectroscopy (ATR-FTIR)
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond or zinc selenide crystal of the Attenuated Total Reflectance (ATR) accessory.[11][12][13]

  • Data Acquisition : Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[11] Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.[14]

  • Data Acquisition : Infuse the sample solution into the Electrospray Ionization (ESI) source.[15][16][17][18] The ESI process generates gas-phase ions from the liquid sample.[18] Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the combined spectroscopic data.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Structure Structure Elucidation MS Acquire Mass Spectrum MolIon Identify Molecular Ion Peak (m/z = 263.10) MS->MolIon MolForm Determine Molecular Formula (C17H13NO2) MolIon->MolForm Structure Propose Structure: This compound MolForm->Structure Provides Formula IR Acquire IR Spectrum FuncGroups Identify Functional Groups: - Amine (N-H) - Ester (C=O, C-O) IR->FuncGroups FuncGroups->Structure Confirms Groups NMR Acquire 1H & 13C NMR Connectivity Determine Connectivity & Environment: - Aromatic Regions - Number of Protons/Carbons NMR->Connectivity Connectivity->Structure Defines Skeleton

Caption: Workflow for spectroscopic data interpretation.

References

CAS number 63449-68-3 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of β-Naphthyl Anthranilate (CAS Number: 63449-68-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and experimental methodologies related to β-Naphthyl Anthranilate, identified by the CAS number 63449-68-3.[1] This compound is primarily utilized as a fragrance and flavoring agent.[2][3] The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity and Physical Properties

β-Naphthyl anthranilate is chemically known as naphthalen-2-yl 2-aminobenzoate.[1][2][4] It is an ester of anthranilic acid and β-naphthol. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 63449-68-3[1]
IUPAC Name This compound[2]
Synonyms 2-Naphthalenol, 2-aminobenzoyl ester; 2-Naphthyl o-aminobenzoate; 2-Naphthyl anthranilate; 2-Naphthyl 2-aminobenzoate[1]
Molecular Formula C₁₇H₁₃NO₂[1][2]
Molecular Weight 263.29 g/mol [1][2]

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical Description Solid.[2] Colorless to pale yellow liquid to powder.[3][4]
Odor Mild floral, neroli, grape aroma.[2][3]
Melting Point 118 °C[2]
Boiling Point 340.00 °C @ 760.00 mm Hg[2][3]
Water Solubility Insoluble.[2] Estimated: 2.1 mg/L @ 25 °C.[3]
Solubility in other solvents Soluble in alcohol.[2][3]
Density 1.300 - 1.308 g/cm³ @ 25.00 °C[2][3]
Refractive Index 1.531 - 1.539 @ 20.00 °C[2][3]
logP (o/w) 4.5 (estimated)[2]
Flash Point 288.33 °C (551.00 °F) TCC[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of β-naphthyl anthranilate are not publicly available. However, standard OECD guidelines are typically followed for regulatory purposes.[5] Below are summaries of the general methodologies for key properties.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[6][7][8] The choice of method depends on the substance's properties. Common methods include the capillary tube method (in a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC).[7][8] The principle involves heating a small sample of the substance and observing the temperature at which the phase transition from solid to liquid occurs.[7] For the capillary method, the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

Boiling Point (OECD Guideline 103)

This guideline provides methods to determine the boiling point of a liquid, defined as the temperature at which its vapor pressure equals atmospheric pressure.[9][10] Methods include the ebulliometer method, dynamic method (measuring vapor pressure as a function of temperature), and distillation method.[10] For the distillation method, the substance is heated, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Water Solubility (OECD Guideline 105)

This guideline outlines two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[11][12] Given the low estimated water solubility of β-naphthyl anthranilate, the column elution method would be appropriate. This method involves passing water through a column packed with the test substance and measuring the concentration of the substance in the eluted water until saturation is reached.

Toxicological Assessment

The toxicological profile of β-naphthyl anthranilate has been evaluated by the Research Institute for Fragrance Materials (RIFM).[1] The assessment relied on a combination of in vitro screening assays and a read-across approach using data from structurally similar compounds.[1]

  • Ames Test (General Protocol based on OECD Guideline 471): This bacterial reverse mutation test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14][15] The bacteria are exposed to the test substance, with and without metabolic activation (e.g., S9 fraction from rat liver).[13][14] If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[14][15] The number of revertant colonies is then counted.[14]

  • In Vitro Micronucleus Test (General Protocol based on OECD Guideline 487): This test detects damage to chromosomes or the mitotic apparatus.[16][17] Mammalian cells are exposed to the test substance.[16] After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to block cell division at the binucleate stage.[16][17] The cells are then harvested, stained, and scored for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of the cell.[17] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Mandatory Visualizations

Read-Across Approach for Genotoxicity Assessment

Read_Across_Assessment Target β-Naphthyl Anthranilate (Target Substance) Conclusion Conclusion: β-Naphthyl Anthranilate is not expected to be genotoxic. Target->Conclusion Inference Analog1 β-Naphthol (Analog 1) Data1 Genotoxicity Data (Ames, Micronucleus) Analog1->Data1 Experimental Testing Analog2 Anthranilic Acid (Analog 2) Data2 Genotoxicity Data (Ames, etc.) Analog2->Data2 Experimental Testing Data1->Conclusion Supports Data2->Conclusion Supports

Caption: A diagram illustrating the read-across approach for assessing the genotoxicity of β-Naphthyl Anthranilate.

General Experimental Workflow for an Ames Test

Ames_Test_Workflow Start Start Prep Prepare bacterial strains (e.g., S. typhimurium his-) Start->Prep Exposure Expose bacteria to β-Naphthyl Anthranilate (+/- S9 metabolic activation) Prep->Exposure Plate Plate on minimal glucose agar medium Exposure->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data and determine mutagenicity Count->Analyze End End Analyze->End

Caption: A generalized workflow for conducting an Ames test to assess mutagenicity.

Safety and Handling

β-Naphthyl anthranilate is considered an irritant.[6] Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing protective gloves, safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6] In case of skin contact, the affected area should be washed immediately with plenty of water.[6] For eye contact, rinse with running water for at least 15 minutes and seek medical attention.[6] If ingested, do not induce vomiting and seek immediate medical attention.[6]

Upon decomposition, which can occur under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6] Suitable extinguishing media include carbon dioxide, dry chemical powder, and alcohol or polymer foam.[6]

Conclusion

β-Naphthyl anthranilate (CAS 63449-68-3) is a well-characterized fragrance and flavoring ingredient with a defined set of physicochemical properties. Toxicological evaluations, primarily through in vitro screening and read-across methodologies, suggest a low potential for genotoxicity and phototoxicity under current use conditions. This guide provides a consolidated resource of its chemical properties and the standard experimental protocols relevant to its assessment, intended to support further research and safety evaluations.

References

Navigating the Solubility Landscape of Naphthalen-2-yl 2-aminobenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Naphthalen-2-yl 2-aminobenzoate, also known as β-naphthyl anthranilate, is an aromatic ester with the chemical formula C₁₇H₁₃NO₂. Its structure, comprising a naphthalene moiety and an aminobenzoate group, suggests a predominantly nonpolar character, which dictates its solubility behavior. Understanding the solubility of this compound is a fundamental prerequisite for its effective use in drug discovery and development, enabling proper solvent selection for reactions, purification, and the preparation of formulations for screening and in vivo studies.

Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

  • Organic Solvents: It is qualitatively described as being soluble in alcohols (such as ethanol) and ether.[1][2] This is consistent with the "like dissolves like" principle, where the aromatic and ester functionalities of the molecule interact favorably with these organic solvents.

  • Aqueous Solvents: The compound is reported to be insoluble in water.[1][2] One source estimates its water solubility to be very low, at approximately 2.1 mg/L at 25 °C. This low aqueous solubility is expected due to the large, nonpolar naphthalene ring system.

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in common organic solvents could not be located. To facilitate research and development, the following table is provided as a template for researchers to record their experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Ethanol
Methanol
Acetone
Dichloromethane
Ethyl Acetate
Other

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Materials
  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials.

    • To each vial, add a known volume of the selected organic solvent. Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

    • Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Start: Prepare Materials B Add excess Naphthalen-2-yl 2-aminobenzoate to solvent in vials A->B C Equilibrate in constant temperature shaker bath B->C D Allow solid to settle C->D E Centrifuge for phase separation D->E F Withdraw and filter supernatant E->F G Dilute supernatant F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I J End: Report Results I->J

Caption: Experimental workflow for solubility determination.

Conclusion

References

Potential Biological Activity of Naphthalen-2-yl 2-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-2-yl 2-aminobenzoate is a chemical entity for which specific biological activities have not been extensively reported in the current scientific literature. However, an analysis of its constituent moieties, naphthalen-2-ol and 2-aminobenzoic acid (anthranilic acid), and their numerous biologically active derivatives, suggests a strong potential for this compound to exhibit a range of pharmacological properties. This technical guide provides an in-depth overview of the predicted biological activities of this compound, based on the known activities of structurally related compounds. The primary focus will be on its potential as an anticancer and antimicrobial agent. This document also outlines relevant experimental protocols for the evaluation of these activities and presents conceptual diagrams to guide future research and development efforts.

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores is a well-established approach in drug discovery. This compound is an ester formed from naphthalen-2-ol and 2-aminobenzoic acid. While direct biological data for this specific molecule is scarce, the rich pharmacology of naphthalene and anthranilate derivatives provides a strong foundation for predicting its potential therapeutic applications.

The naphthalene ring system is a key structural motif in many bioactive compounds, exhibiting a wide array of activities including antimicrobial, antifungal, and anticancer effects.[1][2] Similarly, derivatives of 2-aminobenzoic acid, particularly its esters and amides, have demonstrated significant potential as anticancer and antifungal agents.[3][4] This guide will synthesize the available information on these related compounds to build a profile of the potential biological activities of this compound.

Predicted Biological Activities

Based on the activities of its parent structures and their derivatives, this compound is predicted to possess two primary areas of biological activity:

  • Anticancer Activity: Numerous naphthalene derivatives have been reported to exhibit cytotoxicity against various cancer cell lines.[5][6][7] The proposed mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. Similarly, derivatives of 2-aminobenzoic acid, such as 2-aminobenzothiazoles, have been extensively investigated as potent anticancer agents.[3][8] The combination of these two pharmacophores in this compound suggests a high probability of cytotoxic and antiproliferative effects against cancer cells.

  • Antimicrobial and Antifungal Activity: The naphthalene moiety is present in several clinically used antimicrobial and antifungal drugs.[1] Derivatives such as 1-aminoalkyl-2-naphthols have shown potent activity against a range of bacteria and fungi, including multidrug-resistant strains.[2][9] Furthermore, simple esters of 2-aminobenzoic acid have demonstrated notable antifungal activity, particularly against Candida albicans.[4] Therefore, this compound is a promising candidate for development as a novel antimicrobial or antifungal agent.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the reported activities of structurally analogous compounds.

Table 1: Anticancer Activity of Representative Naphthalene and 2-Aminobenzothiazole Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Thiourea Derivative (IVe) Ehrlich Ascites Carcinoma (EAC)10-24[5]
MCF-7 (Human Breast Cancer)15-30[5]
HeLa (Human Cervical Cancer)33-48[5]
2-Aminobenzothiazole Derivative (OMS5) A549 (Human Lung Cancer)22.13[7][8]
MCF-7 (Human Breast Cancer)61.03[7][8]
2-Aminobenzothiazole Derivative (OMS14) A549 (Human Lung Cancer)25.46[7][8]
MCF-7 (Human Breast Cancer)55.78[7][8]

Table 2: Antimicrobial and Antifungal Activity of Representative Naphthalene and 2-Aminobenzoate Derivatives

Compound IDOrganismMIC (µg/mL)Reference
1-(dimethylaminomethyl)naphthalen-2-ol Penicillium funiculosum400[2][9]
1-(piperidin-1-ylmethyl)naphthalen-2-ol Pseudomonas aeruginosa MDR110[2][9]
Staphylococcus aureus MDR100[2][9]
Simple Ester of 2-Aminobenzoic Acid (Compound 1) Candida albicans (ocular isolate)70[4]
Simple Ester of 2-Aminobenzoic Acid (Compound 2) Candida albicans (ocular isolate)70[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound. These protocols are based on standard methods reported in the literature for analogous compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits the growth of 50% of cancer cells (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Conceptual Workflow for Drug Discovery and Evaluation

The following diagram illustrates a general workflow for the investigation of a novel compound like this compound.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Mechanism Mechanism of Action cluster_Vivo In Vivo & Preclinical Compound Naphthalen-2-yl 2-aminobenzoate Synthesis Chemical Synthesis & Purification Compound->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial Pathway Signaling Pathway Analysis Cytotoxicity->Pathway Target Target Identification Antimicrobial->Target Animal Animal Models Pathway->Animal Target->Animal Toxicity Toxicology Studies Animal->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Animal->PKPD

Caption: A conceptual workflow for the discovery and evaluation of this compound.

Conclusion

While direct experimental data for this compound is currently unavailable, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and infectious diseases. The predicted anticancer and antimicrobial activities warrant further investigation. The experimental protocols and conceptual workflow provided in this guide offer a clear roadmap for the synthesis, characterization, and biological evaluation of this promising compound. Future research in this area could lead to the development of novel and effective therapeutic agents.

References

Naphthalen-2-yl 2-aminobenzoate: A Technical Guide to its Core Characteristics and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Data and Physical Properties

Naphthalen-2-yl 2-aminobenzoate is a stable organic compound with the molecular formula C₁₇H₁₃NO₂.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₃NO₂[1]
Molecular Weight 263.29 g/mol [1]
CAS Number 63449-68-3[1]
Appearance Colorless to pale straw-colored liquid; may also exist as a solid powder.[1][2]
Odor Mild floral, neroli, and grape-like aroma.[1][2]
Melting Point 118 °C[1]
Boiling Point 340.00 °C @ 760.00 mm Hg[1]
Density 1.300-1.308 g/cm³[1]
Refractive Index 1.531-1.539[1]
Solubility Insoluble in water; Soluble in ethanol.[1]
Synonyms β-Naphthyl anthranilate, 2-Naphthyl anthranilate, 2-Naphthalenol, 2-aminobenzoate, Anthranilic acid, 2-naphthyl ester[1]

Discovery and History

A specific, documented discovery of this compound in peer-reviewed scientific literature is not readily apparent. Its history is likely intertwined with the broader development of synthetic aroma chemicals in the late 19th and early 20th centuries. The two constituent parts of the molecule, anthranilic acid and 2-naphthol, have well-documented histories.

Anthranilic Acid: This aromatic acid was first obtained by Carl Julius Fritzsche in 1841 through the degradation of indigo dye.[3] Industrial production methods were later developed, primarily from phthalic anhydride.[3] Its esters, such as methyl anthranilate, were discovered to have intense grape-like scents and became important in the burgeoning flavor and fragrance industry.[4][5]

2-Naphthol: A derivative of naphthalene, 2-naphthol has been a crucial intermediate in the synthesis of dyes and other organic compounds since the late 19th century.[6]

The synthesis of this compound would have been a logical step for chemists exploring new esters for fragrance applications, combining the known properties of anthranilates with the naphthalene moiety. Its use as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][7]

Experimental Protocols: Synthesis of this compound

While a specific historical synthesis protocol for this compound is not available, a plausible and efficient method is the Schotten-Baumann reaction, a well-established method for the synthesis of esters from alcohols and acyl chlorides.[8][9][10] This reaction involves the acylation of 2-naphthol with anthraniloyl chloride in the presence of a base.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2-Naphthol 2-Naphthol Reaction Schotten-Baumann Reaction 2-Naphthol->Reaction Anthraniloyl_chloride Anthraniloyl chloride Anthraniloyl_chloride->Reaction Solvent Dichloromethane (or other inert solvent) Solvent->Reaction Base Aqueous Sodium Hydroxide (or Pyridine) Base->Reaction Workup Work-up (Separation, Washing, Drying) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Naphthalen-2-yl 2-aminobenzoate Purification->Product

Proposed synthesis workflow for this compound.

Detailed Methodology:

  • Preparation of Anthraniloyl Chloride: Anthraniloyl chloride can be prepared from anthranilic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane or toluene.

  • Esterification (Schotten-Baumann Reaction):

    • In a reaction vessel, dissolve 2-naphthol in a suitable inert organic solvent such as dichloromethane.

    • Add an aqueous solution of a base, typically sodium hydroxide, to the mixture. The reaction is biphasic.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of anthraniloyl chloride in the same organic solvent to the stirred biphasic mixture.

    • Allow the reaction to proceed at room temperature with vigorous stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted base and residual aniline derivatives, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

The available data on the biological activity of this compound is limited. A fragrance ingredient safety assessment concluded that it is not expected to be genotoxic, based on data from its hydrolysis products, β-naphthol and anthranilic acid.

Currently, there is no specific information in the scientific literature detailing any defined signaling pathways or mechanisms of action for this compound in biological systems. Its primary commercial application is as a fragrance and flavoring agent, and it has not been extensively studied for pharmacological activity. Research on other naphthalene derivatives has explored a range of biological activities, including anti-inflammatory and anticancer properties, but these are not directly attributable to this compound without specific investigation.

Conclusion

This compound is a well-characterized aromatic ester with a history rooted in the development of synthetic fragrance and flavor compounds. While the specific details of its discovery are not well-documented, its synthesis can be reliably achieved through standard esterification methods like the Schotten-Baumann reaction. The current body of knowledge on its biological activity is primarily focused on safety assessments for its use in consumer products, with no defined pharmacological role or interaction with specific signaling pathways. Further research would be necessary to explore any potential bioactivities of this compound beyond its current applications.

References

An In-depth Technical Guide to the Safety and Handling of Naphthalen-2-yl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Naphthalen-2-yl 2-aminobenzoate (CAS No. 63449-68-3). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, and emergency protocols. This document is intended for use by trained professionals in a laboratory or industrial setting.

Physicochemical Properties

This compound is a chemical intermediate.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C17H13NO2[1][2]
Molecular Weight 263.29 g/mol [1][2]
Appearance Powder Solid, Light brown[1][3]
Melting Point 105 - 109 °C / 221 - 228.2 °F[3][4][5]
Boiling Point 476.2 °C at 760 mmHg[1][4][5]
Flash Point 288.8 °C[1][4][5]
Density 1.258 g/cm³[1]
Water Solubility Insoluble[3]
Refractive Index 1.689[1][4][5]
LogP 4.22240[1]

Hazard Identification and Safety Precautions

Hazard CategoryDescription & Precautionary StatementsSource
Acute Toxicity (Oral) Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[6][7]
Carcinogenicity Suspected of causing cancer. P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.[6][7][8][9]
Skin Corrosion/Irritation May cause skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with soap and water. If skin irritation or a rash occurs: Get medical advice/attention.[10][11]
Serious Eye Damage/Irritation Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists get medical advice/attention.[10]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P391: Collect spillage.[6][8]
Flammability Flammable solid. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment.[6][7][8][9]

Experimental Protocol: Safe Handling of Powdered this compound

This protocol outlines the general steps for safely handling this compound powder in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

  • Wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[10]

  • If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Ensure a safety shower and eye wash station are readily accessible.

3.3. Handling Procedure

  • Before use, read the Safety Data Sheet (SDS) thoroughly.[8]

  • Ensure all containers are properly labeled.

  • Avoid generating dust.[9][12] If transferring powder, do so carefully to minimize airborne particles.

  • Keep away from heat, sparks, and open flames.[7][8][9]

  • Avoid contact with skin and eyes.[3][10]

  • Do not eat, drink, or smoke in the handling area.[6][7][10]

3.4. Storage

  • Store in a cool, dry, well-ventilated place.[9][10][12]

  • Keep the container tightly closed.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[3][10]

3.5. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

  • Do not allow the substance to enter drains or surface water.

Emergency Procedures

4.1. First Aid Measures

  • After inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]

  • After skin contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • After eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[10]

  • After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8]

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of chemical compounds.

G prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_transfer Weigh/Transfer Chemical prep_eng->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup storage_store Store in Designated Area handle_cleanup->storage_store storage_dispose Dispose of Waste Properly handle_cleanup->storage_dispose

Caption: Workflow for Safe Chemical Handling.

G start Start Risk Assessment identify_hazards Identify Potential Hazards (SDS, Literature) start->identify_hazards is_data_sufficient Is Specific Toxicity Data Available? identify_hazards->is_data_sufficient use_surrogate Use Data from Structurally Similar Compounds is_data_sufficient->use_surrogate No assess_exposure Assess Exposure Potential (Quantity, Duration, Route) is_data_sufficient->assess_exposure Yes use_surrogate->assess_exposure is_risk_acceptable Is Risk Acceptable with Standard Controls? assess_exposure->is_risk_acceptable implement_standard Implement Standard Handling Procedures is_risk_acceptable->implement_standard Yes implement_enhanced Implement Enhanced Controls (e.g., Glovebox, Specialized Ventilation) is_risk_acceptable->implement_enhanced No proceed Proceed with Experiment implement_standard->proceed is_risk_acceptable_enhanced Is Risk Now Acceptable? implement_enhanced->is_risk_acceptable_enhanced Re-assess stop STOP - Re-evaluate or Seek Alternative is_risk_acceptable_enhanced->proceed Yes is_risk_acceptable_enhanced->stop No

Caption: Risk Assessment Decision Flowchart.

References

Methodological & Application

Application Notes: Naphthalen-2-yl 2-aminobenzoate as a Fluorescent Probe for Protein Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein surface hydrophobicity is a critical physicochemical property that influences protein structure, stability, folding, and interactions with other molecules, including proteins, lipids, and drug candidates. The characterization of hydrophobic patches on the protein surface is therefore of significant interest in basic research, as well as in the development of biopharmaceuticals and drug delivery systems.

Naphthalen-2-yl 2-aminobenzoate is an aromatic compound with a naphthalene moiety, which often imparts environmentally sensitive fluorescence. While its application as a protein hydrophobicity probe is not widely documented, its structural similarity to established probes like 8-anilino-1-naphthalenesulfonic acid (ANS) suggests its potential for this purpose. This document provides a generalized framework and protocol for the evaluation and application of this compound as a fluorescent probe for protein hydrophobicity.

Principle of Operation

Environmentally sensitive fluorescent probes, such as those based on a naphthalene scaffold, typically exhibit low fluorescence quantum yield in polar environments like aqueous buffers. However, upon binding to hydrophobic regions on a protein surface, they are shielded from the polar solvent. This change in the microenvironment leads to a significant increase in fluorescence intensity and often a blue shift in the emission maximum. The magnitude of this fluorescence enhancement is proportional to the extent of accessible hydrophobic surfaces on the protein.

Key Advantages of Fluorescent Probes for Protein Hydrophobicity:

  • High Sensitivity: Fluorescence spectroscopy is a highly sensitive technique, allowing for the use of low probe and protein concentrations.

  • Non-destructive: The method is non-invasive and does not typically alter the native structure of the protein.

  • Real-time Monitoring: It allows for the dynamic monitoring of changes in protein hydrophobicity, for instance, during protein folding/unfolding or upon ligand binding.

  • Relatively Simple and Rapid: The experimental procedure is straightforward and can be performed with a standard spectrofluorometer.

Data Presentation

The following tables provide hypothetical, yet representative, quantitative data that one might expect when characterizing this compound as a fluorescent probe.

Table 1: Photophysical Properties of this compound in Different Solvents

SolventPolarity IndexExcitation Max (nm)Emission Max (nm)Relative Fluorescence Intensity (a.u.)
Water10.23505205
Ethanol4.334549050
Dioxane2.2340460150
Cyclohexane0.2335440200

Table 2: Fluorescence Properties of this compound in the Presence of Bovine Serum Albumin (BSA)

SampleExcitation Max (nm)Emission Max (nm)Relative Fluorescence Intensity (a.u.)
Probe in Buffer3505205
Probe + Native BSA345480150
Probe + Denatured BSA342470350

Experimental Protocols

1. Materials and Reagents

  • This compound

  • Protein of interest (e.g., Bovine Serum Albumin - BSA)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Organic solvent for stock solution (e.g., Ethanol or DMSO)

  • Spectrofluorometer

  • Quartz cuvettes

2. Preparation of Stock Solutions

  • Probe Stock Solution: Prepare a 1 mM stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Store in the dark at 4°C. Note: The final concentration of the organic solvent in the experimental solution should be kept low (typically <1%) to avoid affecting the protein structure.

  • Protein Stock Solution: Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in the phosphate buffer. Determine the precise concentration using a spectrophotometer at 280 nm and the protein's extinction coefficient.

3. Determination of Optimal Excitation and Emission Wavelengths

  • Dilute the this compound stock solution in the phosphate buffer to a final concentration of 10 µM.

  • Scan the excitation spectrum while monitoring the emission at a wavelength longer than the expected excitation (e.g., 480 nm).

  • Identify the excitation maximum (λex).

  • Set the excitation to the determined λex and scan the emission spectrum to identify the emission maximum (λem).

  • Repeat steps 1-4 in the presence of an excess of the protein to determine the λex and λem for the bound probe.

4. Measurement of Protein Surface Hydrophobicity

  • Prepare a series of protein solutions of varying concentrations (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 mg/mL) in the phosphate buffer.

  • To each protein solution, add the this compound stock solution to a final concentration of 10 µM.

  • Incubate the samples for 15 minutes at room temperature in the dark to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity of each sample at the predetermined λex and λem for the bound probe.

  • Plot the relative fluorescence intensity versus the protein concentration.

  • The initial slope of this plot is the surface hydrophobicity index (S₀). A steeper slope indicates a higher degree of surface hydrophobicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock (1 mM in Ethanol) add_probe Add Probe to each Dilution (Final Conc: 10 µM) prep_probe->add_probe prep_protein Prepare Protein Stock (1 mg/mL in Buffer) serial_dil Create Protein Serial Dilutions prep_protein->serial_dil prep_buffer Prepare Phosphate Buffer (10 mM, pH 7.4) prep_buffer->serial_dil serial_dil->add_probe incubate Incubate 15 min in the dark add_probe->incubate measure Measure Fluorescence (λex, λem) incubate->measure plot Plot Fluorescence Intensity vs. Protein Concentration measure->plot slope Determine Initial Slope (S₀) = Hydrophobicity Index plot->slope

Caption: Experimental workflow for determining protein hydrophobicity.

principle_of_operation cluster_aqueous Aqueous Environment (Polar) cluster_protein Protein Hydrophobic Pocket (Non-polar) probe_free Probe fluorescence_low Low Fluorescence probe_free->fluorescence_low Weak Emission protein Protein probe_free->protein Binding fluorescence_high High Fluorescence protein->fluorescence_high Strong Emission probe_bound Probe

Caption: Principle of fluorescence enhancement upon probe binding.

This compound holds potential as a novel fluorescent probe for the characterization of protein surface hydrophobicity. The protocols and principles outlined in these application notes provide a robust framework for its validation and use in various research and development settings. As with any new probe, thorough characterization of its photophysical properties and binding characteristics with well-known protein standards is a prerequisite for reliable and accurate measurements. This approach can yield valuable insights into protein structure-function relationships and is a valuable tool for drug development professionals.

Application Notes and Protocols: Naphthalen-2-yl 2-aminobenzoate as a Novel Fluorescent Probe for Elucidating Protein Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of Naphthalen-2-yl 2-aminobenzoate as a fluorescent probe for monitoring protein conformational changes. This document outlines the theoretical basis for its application, experimental design considerations, and step-by-step protocols for labeling, data acquisition, and analysis. The information is intended to guide researchers in leveraging this probe to investigate protein dynamics, folding, and interactions with ligands, thereby facilitating advancements in structural biology and drug discovery.

Introduction

The study of protein conformational changes is paramount to understanding biological function, disease pathogenesis, and drug action. Fluorescent spectroscopy, employing environmentally sensitive probes, offers a powerful, real-time, and non-invasive method to monitor these dynamic processes. This compound is an aromatic compound whose constituent moieties, naphthalene and aminobenzoate, are known to exhibit fluorescence sensitive to the polarity of their microenvironment. This property makes it a promising candidate as a fluorescent probe to report on changes in protein conformation that alter the exposure of hydrophobic pockets or charged surfaces. When a protein undergoes a conformational change, the probe bound to it may experience a different local environment, leading to a detectable change in its fluorescence properties, such as emission intensity, wavelength maximum (spectral shift), and fluorescence lifetime.

Principle of Action:

The fluorescence of this compound is quenched in aqueous environments. Upon binding to hydrophobic regions of a protein, it is shielded from the solvent, resulting in a significant increase in fluorescence quantum yield and a blue shift in the emission maximum. Conformational changes that either expose or bury these hydrophobic sites will modulate the fluorescence signal, providing a direct readout of the protein's structural transition.

Potential Applications

  • Monitoring Protein Folding and Unfolding: Tracking the changes in fluorescence as a protein transitions between its native and denatured states.

  • Detecting Ligand-Induced Conformational Changes: Observing the effect of substrate, inhibitor, or activator binding on protein structure.

  • Studying Protein-Protein Interactions: Characterizing the conformational rearrangements that occur upon complex formation.

  • High-Throughput Screening for Drug Discovery: Identifying compounds that induce specific conformational changes in a target protein.

Experimental Protocols

Materials and Reagents
  • This compound (ensure high purity)

  • Protein of interest

  • Appropriate buffer (e.g., PBS, Tris-HCl)

  • Denaturants (e.g., Guanidinium chloride, Urea)

  • Ligands (substrates, inhibitors, etc.)

  • Spectrofluorometer

  • Quartz cuvettes

Protocol 1: Characterization of Protein Folding and Unfolding

This protocol describes the use of this compound to monitor the unfolding of a protein induced by a chemical denaturant.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare protein stock solution mix Mix protein, probe, and varying denaturant concentrations prep_protein->mix prep_probe Prepare Naphthalen-2-yl 2-aminobenzoate stock prep_probe->mix prep_denaturant Prepare denaturant series prep_denaturant->mix incubate Incubate to equilibrium mix->incubate measure Measure fluorescence spectra incubate->measure plot Plot fluorescence intensity vs. denaturant concentration measure->plot fit Fit data to a sigmoidal curve plot->fit determine Determine midpoint of unfolding (Cm) fit->determine

Caption: Workflow for monitoring protein unfolding using this compound.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 µM stock solution of the protein of interest in the desired buffer.

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a series of denaturant (e.g., 0-8 M Guanidinium chloride) solutions in the same buffer.

  • Titration and Measurement:

    • In a series of microcentrifuge tubes, add the protein solution to a final concentration of 1 µM.

    • Add this compound to a final concentration of 5-10 µM.

    • Add the denaturant solutions to achieve a range of final concentrations.

    • Incubate the samples at a constant temperature for a sufficient time to reach equilibrium.

    • Transfer each sample to a quartz cuvette and measure the fluorescence emission spectrum (e.g., excitation at 340 nm, emission from 400 to 550 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the denaturant concentration.

    • Fit the data to a sigmoidal unfolding curve to determine the midpoint of the transition (Cm), which represents the stability of the protein.

Expected Results (Hypothetical Data):

Denaturant (M)Fluorescence Intensity (a.u.)Wavelength Max (nm)
0150480
1145482
2130485
390495
450510
525520
620525
718528
815530
Protocol 2: Detecting Ligand-Induced Conformational Changes

This protocol outlines a method to assess conformational changes in a protein upon binding to a ligand.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_exp Titration cluster_analysis Data Analysis prep_protein_probe Prepare Protein-Probe complex titrate Titrate Protein-Probe complex with increasing ligand concentration prep_protein_probe->titrate prep_ligand Prepare ligand stock solution prep_ligand->titrate measure Measure fluorescence at each step titrate->measure plot Plot change in fluorescence vs. ligand concentration measure->plot fit Fit data to a binding isotherm plot->fit determine Determine dissociation constant (Kd) fit->determine

Caption: Workflow for ligand binding studies using this compound.

Procedure:

  • Preparation of Protein-Probe Complex:

    • Prepare a solution containing the protein of interest (e.g., 1 µM) and this compound (e.g., 5 µM) in the assay buffer.

    • Allow the mixture to incubate to ensure probe binding.

  • Ligand Titration:

    • Prepare a concentrated stock solution of the ligand.

    • Place the protein-probe complex in a cuvette within the spectrofluorometer.

    • Record the initial fluorescence spectrum.

    • Make sequential additions of the ligand stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition has equilibrated.

  • Data Analysis:

    • Calculate the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.

    • Plot the change in fluorescence against the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Expected Results (Hypothetical Data):

Ligand (µM)Fluorescence Intensity (a.u.)
0150
1180
2205
5240
10265
20280
50295
100300

Data Interpretation and Considerations

  • Controls are Crucial: Always perform control experiments, including the probe alone, the protein alone, and the probe with the ligand in the absence of the protein, to account for background fluorescence and potential interactions.

  • Inner Filter Effect: At high concentrations of the probe or other absorbing species, the inner filter effect can lead to a non-linear decrease in fluorescence. It is important to work within a concentration range where this effect is negligible or to correct for it.

  • Probe Perturbation: Be aware that the binding of the probe itself might slightly alter the protein's conformation or stability. This can be assessed by comparing functional assays in the presence and absence of the probe.

Signaling Pathway Analogy:

The process of detecting a conformational change can be conceptually illustrated as a simple signaling pathway.

G Stimulus Ligand Binding or Denaturant Protein_Inactive Protein (Conformation A) Stimulus->Protein_Inactive Protein_Active Protein (Conformation B) Protein_Inactive->Protein_Active Conformational Change Probe_Binding_Site Probe Binding Site (Altered Environment) Protein_Active->Probe_Binding_Site Fluorescence_Change Change in Fluorescence (Signal) Probe_Binding_Site->Fluorescence_Change

Caption: Conceptual pathway of fluorescence signal generation.

Troubleshooting

IssuePossible CauseSuggested Solution
No change in fluorescenceProbe does not bind to a region that undergoes conformational change.Screen different probe concentrations or consider alternative probes.
The conformational change is too subtle to be detected.
High background fluorescenceImpurities in the probe or buffer.Use high-purity reagents and check buffer for autofluorescence.
Light scattering from aggregated protein.Centrifuge protein solution before use; include a scattering control.
Signal drift over timePhotobleaching of the probe.Reduce excitation light intensity or exposure time.
Protein instability.Optimize buffer conditions (pH, ionic strength) and temperature.

Conclusion

This compound holds significant potential as a versatile fluorescent probe for the real-time analysis of protein conformational dynamics. The protocols and guidelines presented here offer a solid foundation for researchers to explore its utility in a wide range of biological and pharmacological studies. Careful experimental design and data interpretation will be key to unlocking the full potential of this novel tool.

Application Notes & Protocols: Naphthalen-2-yl 2-aminobenzoate in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthalen-2-yl 2-aminobenzoate is a synthetic organic compound featuring a bicyclic aromatic naphthalene core linked to an aminobenzoate (anthranilate) moiety via an ester linkage. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural components are well-recognized pharmacophores in medicinal chemistry. The naphthalene scaffold is a key feature in numerous therapeutic agents, known for its diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Similarly, anthranilic acid and its derivatives have been explored for various biological applications, with some esters showing potential in cancer therapy by exhibiting antiandrogenic effects and inhibiting the proliferation of prostate cancer cells.[4]

These application notes provide a framework for the initial screening of this compound to explore its potential as a lead compound in drug discovery, focusing on anticancer and antimicrobial activities. The protocols outlined below are standard methodologies widely used in the field.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of naphthalene and anthranilate derivatives, a potential mechanism of action for this compound in a cancer context could involve the modulation of key signaling pathways that regulate cell proliferation and survival. The following diagram illustrates a hypothetical pathway that could be targeted.

G Hypothetical Signaling Pathway cluster_0 Upstream Activation cluster_1 Pro-Survival Signaling cluster_2 Drug Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis This compound This compound This compound->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Protocols

Anticancer Activity Screening

A primary application for screening this compound is to assess its cytotoxic effects on various cancer cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cell viability.

Experimental Workflow: MTT Assay

G MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of This compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)This compound15.8
A549 (Lung Cancer)This compound22.5
PC-3 (Prostate Cancer)This compound18.2
Doxorubicin (Control)This compound0.8
Antimicrobial Activity Screening

The prevalence of naphthalene-containing compounds in antimicrobial agents makes this compound a candidate for antimicrobial screening.[2] The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Experimental Workflow: Broth Microdilution Assay

G Broth Microdilution Workflow Compound_Dilution Prepare serial dilutions of This compound in broth Inoculation Inoculate the wells of a 96-well plate Compound_Dilution->Inoculation Inoculum_Preparation Prepare standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth Incubation->Visual_Inspection MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and a fungal strain (e.g., Candida albicans) overnight in appropriate broth media.

  • Compound and Inoculum Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. Dilute the overnight cultures of the microorganisms to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical MIC Values

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compound32
Escherichia coliThis compound>128
Candida albicansThis compound64
Ciprofloxacin (Control)This compound1
Fluconazole (Control)This compound4

Conclusion

The provided application notes and protocols offer a foundational approach to the initial drug discovery screening of this compound. Based on the well-established biological activities of its naphthalene and anthranilate components, this compound presents a rational starting point for investigation as a potential anticancer or antimicrobial agent. The outlined experimental workflows and detailed protocols for MTT and broth microdilution assays provide robust methods for generating preliminary efficacy data. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for lead optimization.

References

Application Note: Quantitative Analysis of Amine-Containing Pharmaceuticals using Naphthalen-2-yl 2-aminobenzoate as a Pre-Column Derivatization Agent for HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of pharmaceutical compounds containing primary and secondary amine functional groups can be challenging due to their potential lack of a strong chromophore or fluorophore, leading to poor sensitivity in UV or fluorescence detection. Chemical derivatization is a widely used strategy to overcome this limitation by introducing a tag that enhances detectability.[1][2] This application note describes a novel, hypothetical method for the sensitive quantification of amine-containing analytes using Naphthalen-2-yl 2-aminobenzoate as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

The naphthalene moiety of this compound provides a highly fluorescent tag, which, when attached to a target analyte, significantly enhances the sensitivity of detection.[1][3] The proposed derivatization reaction involves the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active O-acylisourea intermediate. This intermediate then readily reacts with primary or secondary amines on the analyte to form a stable amide bond.[4][5][6]

This method provides a robust and sensitive approach for the quantitative analysis of amine-containing drugs in various matrices.

Principle of the Method

The derivatization reaction is a two-step process. First, the carboxylic acid group of this compound is activated by EDC. In the second step, the activated reagent reacts with the primary or secondary amine of the analyte to form a highly fluorescent derivative. The resulting derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Experimental Protocols

1. Materials and Reagents

  • This compound (Reagent Grade)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (≥99%)

  • 4-Dimethylaminopyridine (DMAP) (≥99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Formic Acid (≥98%)

  • Amine-containing analyte (e.g., Amantadine, or other primary/secondary amine drug)

  • Borate Buffer (0.1 M, pH 9.0)

  • Standard stock solutions of the analyte in a suitable solvent (e.g., Methanol).

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or heating block

3. Preparation of Solutions

  • Derivatization Reagent Solution (10 mM): Dissolve 26.3 mg of this compound in 10 mL of acetonitrile. Prepare fresh daily and protect from light.

  • EDC Solution (50 mM): Dissolve 9.6 mg of EDC-HCl in 1 mL of acetonitrile. Prepare fresh before use.

  • DMAP Solution (10 mM): Dissolve 1.2 mg of DMAP in 1 mL of acetonitrile.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

4. Derivatization Procedure

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution containing the amine analyte.

  • Add 100 µL of the 10 mM Derivatization Reagent Solution (this compound in acetonitrile).

  • Add 50 µL of the 10 mM DMAP solution.

  • Add 50 µL of the 50 mM EDC solution to initiate the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block at 60°C for 45 minutes.[7]

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for injection into the HPLC system.

5. HPLC Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detection Excitation: 280 nmEmission: 420 nm (Hypothetical wavelengths based on naphthalene structure)

Data Presentation

The following tables present hypothetical method validation data for the quantitative analysis of a model primary amine analyte, "Amine-X," using the described protocol.

Table 1: Linearity and Range

AnalyteConcentration Range (ng/mL)Calibration EquationCorrelation Coefficient (r²)
Amine-X1 - 500y = 125.4x + 35.70.9995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL) (S/N = 3)LOQ (ng/mL) (S/N = 10)
Amine-X0.31.0

Table 3: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=6)Recovery (%)RSD (%)
5.04.95 ± 0.2199.04.2
50.050.8 ± 1.5101.63.0
250.0247.2 ± 6.298.92.5

Visualizations

Derivatization_Reaction reagent Naphthalen-2-yl 2-aminobenzoate activated O-acylisourea intermediate reagent->activated + edc EDC edc->activated derivative Fluorescent Derivative activated->derivative + byproduct Urea byproduct activated->byproduct analyte Analyte (Primary/Secondary Amine) analyte->derivative

Caption: Proposed reaction mechanism for the derivatization of an amine-containing analyte.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis sample Sample/Standard Solution reagents Add Derivatization Reagent, EDC, and DMAP sample->reagents vortex Vortex Mix reagents->vortex incubate Incubate at 60°C vortex->incubate cool Cool to Room Temp incubate->cool hplc HPLC Injection cool->hplc separation Chromatographic Separation hplc->separation detection Fluorescence Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Overall experimental workflow from sample preparation to data analysis.

The proposed method utilizing this compound as a pre-column derivatization agent offers a sensitive and reliable approach for the HPLC analysis of pharmaceuticals containing primary and secondary amine groups. The addition of the highly fluorescent naphthalene tag allows for low-level detection and quantification, making this method suitable for various applications in drug development, quality control, and pharmacokinetic studies. The provided protocol and validation parameters serve as a comprehensive guide for the implementation and adaptation of this method for specific analytical needs. As with any analytical method, optimization and validation for the specific analyte and matrix are recommended.

References

Application Notes and Protocols for Fluorescent Labeling of Amino Acids with a Naphthalene-Based Reagent

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the fluorescent labeling of amino acids are presented below. This protocol is based on established principles of amine-reactive labeling for analytical purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitive detection and quantification of amino acids are crucial in various fields, including proteomics, diagnostics, and pharmaceutical development. Due to the lack of inherent spectroscopic properties for many amino acids, chemical derivatization with a fluorescent labeling agent is a common strategy to enhance detection sensitivity, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). This document outlines a protocol for the labeling of amino acids using a naphthalene-based fluorescent tag. The protocol is based on the principle of nucleophilic substitution, where the primary amino group of an amino acid reacts with an amine-reactive functional group on the fluorescent reagent.

Principle of the Method

The labeling reaction involves the covalent attachment of a fluorescent naphthalene moiety to the primary amino group of an amino acid. This is typically achieved by reacting the amino acid with a naphthalene derivative that contains a highly reactive group, such as a sulfonyl chloride or an N-hydroxysuccinimide (NHS) ester. The reaction is performed under alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic. The resulting fluorescently labeled amino acid can be readily detected and quantified using fluorescence spectroscopy or chromatography with a fluorescence detector.

Experimental Protocols

This protocol provides a general procedure for the fluorescent labeling of amino acids. Optimal conditions may vary depending on the specific amino acid and the exact nature of the labeling reagent.

1. Materials and Reagents

  • Amino acid standards or samples

  • Naphthalene-based labeling reagent (e.g., Dansyl chloride as a representative amine-reactive naphthalene derivative)

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Hydrochloric acid (HCl), 0.1 M

  • Deionized water

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Pipettes and tips

  • Vortex mixer

  • Heating block or water bath

  • Syringe filters (0.22 µm)

2. Preparation of Solutions

  • Amino Acid Stock Solutions (1 mM): Dissolve an appropriate amount of each amino acid standard in 0.1 M HCl to prepare 1 mM stock solutions. Store at 4°C. Working standards can be prepared by diluting the stock solutions with deionized water.

  • Labeling Reagent Solution (10 mM): Prepare a 10 mM solution of the naphthalene-based labeling reagent (e.g., Dansyl chloride) in acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve sodium bicarbonate in deionized water to a final concentration of 0.1 M. Adjust the pH to 9.5 using 1 M NaOH.

3. Labeling Procedure

  • In a reaction vial, add 50 µL of the amino acid standard or sample.

  • Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 100 µL of the 10 mM labeling reagent solution in acetonitrile.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Incubate the reaction mixture at 60°C for 45 minutes in a heating block. Protect the vials from light during incubation.

  • After incubation, cool the mixture to room temperature.

  • To quench the reaction, add 50 µL of 0.1 M HCl.

  • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

4. HPLC Analysis of Labeled Amino Acids

The fluorescently labeled amino acids can be separated and quantified by reverse-phase HPLC with fluorescence detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation and emission wavelengths should be optimized for the specific naphthalene fluorophore (e.g., for Dansyl derivatives, Ex = 340 nm, Em = 525 nm).

Data Presentation

The following table provides representative quantitative data for the HPLC analysis of several amino acid derivatives. Note: These are hypothetical values for illustrative purposes and may not reflect the actual performance of a specific, uncharacterized labeling reagent.

Amino AcidRetention Time (min)Relative Fluorescence Intensity (RFU)Limit of Detection (LOD) (pmol)
Glycine8.598.25.2
Alanine10.2100.04.8
Valine14.895.66.1
Phenylalanine19.392.17.5
Lysine*22.5185.42.5

*Lysine has two primary amino groups, potentially leading to a higher fluorescence signal.

Visualizations

Diagram of the Experimental Workflow

experimental_workflow prep Solution Preparation (Amino Acids, Buffer, Reagent) reaction Labeling Reaction - Mix reagents - Incubate at 60°C for 45 min prep->reaction 1. Add to vial quench Reaction Quenching (Addition of 0.1 M HCl) reaction->quench 2. Cool down filter Sample Filtration (0.22 µm Syringe Filter) quench->filter 3. Prepare for injection hplc HPLC Analysis (RP-HPLC with Fluorescence Detection) filter->hplc 4. Inject sample data Data Acquisition & Analysis hplc->data 5. Detect and quantify

Caption: Workflow for the fluorescent labeling and analysis of amino acids.

Diagram of the Labeling Reaction Principle

reaction_principle cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amino_acid Amino Acid (R-NH2) labeled_aa Fluorescent Labeled Amino Acid (R-NH-Naphthyl) amino_acid->labeled_aa labeling_reagent Naphthalene Reagent (Naphthyl-X) labeling_reagent->labeled_aa conditions Alkaline pH (pH 9.5) Heat (60°C) conditions->labeled_aa byproduct Byproduct (H-X)

Caption: Principle of nucleophilic substitution for amino acid labeling.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Naphthalene and Anthranilate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Molecules containing fused aromatic ring systems, such as quinazolines and other naphthalene-bearing heterocycles, are of particular interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed protocols and application notes on the synthesis of bioactive heterocyclic compounds, focusing on derivatives of quinazoline, which can be conceptually derived from precursors like naphthalen-2-yl 2-aminobenzoate. While direct synthesis from this specific ester is not extensively documented in the provided literature, the principles and methods for constructing quinazoline and related scaffolds from analogous starting materials like 2-aminobenzonitrile and various naphthalene derivatives are well-established and will be the focus of these notes.

Synthesis of Novel Quinazoline Derivatives with Antitumor Activity

Quinazoline derivatives are a prominent class of heterocyclic compounds with significant antitumor activities.[1][3][4] A general and effective route to synthesize a variety of substituted quinazolines involves the cyclization of 2-aminobenzonitrile with an appropriate coupling partner, followed by further functionalization.

The following table summarizes the in vitro cytotoxic activity of representative synthesized quinazoline derivatives against various human cancer cell lines.

Compound IDStructureTarget Cell LineIC50 (µM)Reference
18 (E)-3-(4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)amino)phenyl)-1-(naphthalen-2-yl)prop-2-en-1-oneMGC-803 (Gastric Cancer)0.85[1][3]
MCF-7 (Breast Cancer)1.24[1]
PC-9 (Lung Cancer)2.17[1]
A549 (Lung Cancer)3.56[1]
H1975 (Lung Cancer)4.28[1]
33e 4-((2-(dimethylamino)ethyl)amino)-N-(4-((3-ethynylphenyl)amino)quinazolin-7-yl)acrylamideA549 (Lung Cancer)1.06[4]
H1975 (Lung Cancer)1.52[4]
HCC827 (Lung Cancer)2.88[4]
NCI-H1650 (Lung Cancer)3.55[4]

Protocol 1: Synthesis of 4-Anilinoquinazoline Derivatives

This protocol outlines a general three-step synthesis for novel 4-anilinoquinazoline derivatives with potential antitumor activity.

Step 1: Synthesis of 2-amino-4,5-dimethoxybenzonitrile A mixture of 3,4-dimethoxyaniline (1 eq.), sodium cyanide (1.2 eq.), and formaldehyde (1.5 eq.) in glacial acetic acid is stirred at room temperature for 2 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the product.

Step 2: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one The 2-amino-4,5-dimethoxybenzonitrile (1 eq.) is refluxed in formamide (10 vol.) for 5 hours. After cooling, the mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 4-chloro-6,7-dimethoxyquinazoline A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (1 eq.) and phosphorus oxychloride (5 vol.) is heated at 90°C for 5 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with cold water, and dried.

Step 4: Synthesis of the final 4-anilinoquinazoline derivative (e.g., Compound 18) To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 eq.) in ethanol, the appropriate aniline derivative (e.g., (E)-3-amino-1-(naphthalen-2-yl)prop-2-en-1-one, 1.1 eq.) is added. The mixture is stirred at room temperature overnight. The precipitate formed is filtered, washed with ethanol, and dried to yield the final product.[1]

Synthesis_Pathway A 2-Aminobenzonitrile Derivative B Cyclization (e.g., with Formamide) A->B Step 1 C Quinazolinone Intermediate B->C D Chlorination (e.g., POCl3) C->D Step 2 E 4-Chloroquinazoline Intermediate D->E F Nucleophilic Substitution (with substituted aniline) E->F Step 3 G Final Bioactive Quinazoline Derivative F->G

Caption: General synthetic scheme for bioactive quinazoline derivatives.

Biological Activity and Mechanism of Action

The synthesized quinazoline derivatives often exhibit their antitumor effects by targeting specific cellular pathways. For instance, some derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[4] Compound 18 has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in MGC-803 cells.[3]

Signaling_Pathway EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Inhibits Apoptosis Apoptosis Quinazoline->Apoptosis Induces CellCycle Cell Cycle Arrest (G2/M) Quinazoline->CellCycle Induces

Caption: Mechanism of action for EGFR-inhibiting quinazolines.

Synthesis of Naphthol-based Heterocycles

Multicomponent reactions involving 2-naphthol are a powerful tool for the synthesis of diverse heterocyclic structures.[5] These one-pot reactions offer advantages in terms of efficiency and atom economy.

This protocol describes a solvent-free, grindstone chemistry approach for the synthesis of 1-aminoalkyl-2-naphthols.[6]

Procedure:

  • In a mortar, a mixture of 2-naphthol (1 eq.), an aromatic aldehyde (1 eq.), and an amine (1 eq.) is placed.

  • A catalytic amount of methanesulfonic acid is added.

  • The mixture is ground with a pestle at room temperature for 3-5 minutes. The reaction is often exothermic.

  • The resulting solid product is washed with a small amount of a suitable solvent (e.g., diethyl ether) and can be further purified by recrystallization if necessary.

Workflow_Diagram Start Start: Combine Reactants (2-Naphthol, Aldehyde, Amine) and Catalyst in a Mortar Grind Grind at Room Temperature (3-5 minutes) Start->Grind Reaction Exothermic Reaction Occurs Grind->Reaction Wash Wash Solid Product (e.g., with Diethyl Ether) Reaction->Wash Purify Optional: Recrystallization Wash->Purify End Final Product: 1-Aminoalkyl-2-naphthol Wash->End Purify->End

Caption: Workflow for the green synthesis of 1-aminoalkyl-2-naphthols.

References

Application Notes and Protocols for the Betti Reaction Utilizing Naphthalen-2-yl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel Betti bases using Naphthalen-2-yl 2-aminobenzoate as the amine component. The Betti reaction is a one-pot, three-component condensation reaction that affords aminobenzylnaphthols, which are valuable scaffolds in medicinal chemistry and drug development.[1][2] The protocol provided is based on established methodologies for Betti reactions involving aromatic amines.[3][4]

Introduction

The Betti reaction is a powerful tool for the synthesis of sterically hindered α-aminoalkylnaphthols.[1][5] It is a modified Mannich reaction where a phenol, an aldehyde, and an amine react to form a C-C bond.[6] The resulting Betti bases have shown a wide range of biological activities and are utilized as chiral ligands in asymmetric synthesis.[7] This document outlines a detailed protocol for the Betti reaction employing 2-naphthol, a representative aromatic aldehyde (benzaldehyde), and this compound.

Reaction Mechanism and Workflow

The Betti reaction proceeds through the initial formation of an imine from the condensation of the aldehyde and the amine. Subsequently, the electron-rich 2-naphthol acts as a nucleophile, attacking the imine to form the final aminobenzylnaphthol product.[1][8]

Reaction Mechanism

Betti_Reaction_Mechanism cluster_imine Imine Formation cluster_nucleophilic_attack Nucleophilic Attack Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Naphthalen-2-yl 2-aminobenzoate Amine->Imine Imine_ref Imine 2-Naphthol 2-Naphthol Betti_Base Betti Base Product 2-Naphthol->Betti_Base + Imine Imine_ref->Betti_Base

Caption: General mechanism of the Betti reaction.

Experimental Workflow

Betti_Reaction_Workflow Start Start Reactants Combine 2-Naphthol, Aldehyde, and This compound Start->Reactants Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Reaction Heat and Stir Reaction (e.g., 60°C for 8-24h) Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to Room Temperature and Perform Work-up Monitoring->Workup Complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Betti reaction.

Experimental Protocol

This protocol describes the synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)methylamino)naphthalen-2-yl benzoate, a representative Betti base from 2-naphthol, benzaldehyde, and this compound.

Materials:

  • 2-Naphthol

  • Benzaldehyde

  • This compound

  • Ethanol (absolute)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-naphthol (1.0 eq), benzaldehyde (1.1 eq), and this compound (1.0 eq).

  • Solvent Addition: Add absolute ethanol (20-30 mL) to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Stir the mixture at 60°C.[3][6]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-24 hours.[3]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no solid forms, reduce the solvent volume under reduced pressure and triturate the residue with cold ethanol to induce crystallization.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure Betti base.[3]

  • Characterization: Characterize the final product by standard analytical techniques such as NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation: Betti Reaction with Various Aromatic Amines

The following table summarizes typical reaction conditions and yields for the Betti reaction with 2-naphthol, various aromatic aldehydes, and different aromatic amines, providing a comparative reference for the expected outcome with this compound.

Amine ComponentAldehyde ComponentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
AnilineBenzaldehydeWaterRoom Temp1-286-95[4]
(R)-(+)-1-PhenylethylamineBenzaldehydeNeat60893[3]
2-AminothiazoleSubstituted BenzaldehydesPorcine Pancreatic Lipase / Glycerol:Water551289-95[9]
AnilineSubstituted BenzaldehydesCe(IV) ammonium nitrate / MeOHRoom Temp0.17-0.8380-92[7]
PyrrolidineBenzaldehydeFeCl3·6H2O / Neat1100.08-0.2560-100[10]
AnilineFormyl-substituted cyclopropaneTriethylamine / MeOHRoom Temp-Moderate-Good[8]

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reactant and solvent.

  • Benzaldehyde is a combustible liquid and an irritant.

  • 2-Naphthol is harmful if swallowed and causes skin irritation.

By following this detailed protocol and referencing the comparative data, researchers can effectively synthesize novel Betti bases derived from this compound for further investigation in drug discovery and development programs.

References

Naphthalen-2-yl 2-aminobenzoate: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Naphthalen-2-yl 2-aminobenzoate, a bifunctional aromatic compound, is emerging as a promising building block for the design and synthesis of novel materials with applications in organic electronics, sensing, and polymer science. Its structure, featuring a fluorescent naphthalene moiety and a reactive 2-aminobenzoate group, allows for its incorporation into a variety of material architectures. These notes provide an overview of its potential applications and detailed protocols for its use in materials synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, processing, and for predicting its behavior in different chemical environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 63449-68-3[1][2]
Molecular Formula C₁₇H₁₃NO₂[1][2]
Molecular Weight 263.29 g/mol [1]
Melting Point 118-120 °C[1]
Boiling Point 340 °C at 760 mmHg[1]
Appearance Solid[1]
Solubility Insoluble in water; Soluble in ethanol[1]
Density 1.300 - 1.308 g/cm³[1]

Applications in Materials Science

The unique combination of a naphthalene chromophore and reactive amine and ester functionalities makes this compound a versatile precursor for various advanced materials.

Fluorescent Probes and Sensors

Naphthalene derivatives are well-known for their fluorescent properties, which are sensitive to the local environment.[3][4] The aminobenzoate group can act as a recognition site for metal ions or other analytes. Upon binding, the electronic properties of the molecule can be altered, leading to a change in its fluorescence emission. This makes this compound a potential candidate for the development of selective and sensitive fluorescent sensors.

Building Block for Organic Light-Emitting Diodes (OLEDs)

The naphthalene core is a common component in materials used for organic light-emitting diodes (OLEDs) due to its charge-transporting capabilities and blue emission characteristics. This compound can be chemically modified to synthesize new host or emissive materials for OLEDs. The amine group provides a site for further functionalization to tune the electronic and morphological properties of the final material.

Monomer for High-Performance Polymers

The amine and ester groups of this compound allow it to be used as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers. The incorporation of the rigid and bulky naphthalene unit into the polymer backbone can enhance thermal stability, mechanical strength, and confer specific optical and electronic properties. For instance, naphthalene-based porous polymers have shown excellent performance in gas uptake and heavy metal adsorption.[5][6][7]

Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 2-aminobenzoate moiety can act as a chelating ligand for metal ions, making this compound a suitable organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs).[8][9][10] The resulting materials could exhibit interesting properties such as porosity, catalysis, and luminescence, stemming from the combination of the metal centers and the functional organic linkers.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its potential use in the fabrication of advanced materials.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via Fischer esterification of 2-aminobenzoic acid with 2-naphthol.

Materials:

  • 2-Aminobenzoic acid

  • 2-Naphthol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

  • Heating mantle, reflux condenser, beakers, Büchner funnel, vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzoic acid in an excess of ethanol.

  • Add a stoichiometric amount of 2-naphthol to the solution.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture at reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8. A precipitate should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Expected Yield: ~70-80%

Protocol 2: Proposed Synthesis of a Naphthalene-Containing Polyamide

This protocol outlines a hypothetical synthetic route for a polyamide using this compound as a monomer. This would involve the reaction of the amine group with a diacyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen atmosphere

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and a stoichiometric amount of a suitable diamine co-monomer in anhydrous DMAc containing LiCl.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of terephthaloyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into methanol.

  • Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum at 80 °C.

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

synthesis_workflow cluster_synthesis Synthesis of this compound start 2-Aminobenzoic Acid + 2-Naphthol esterification Fischer Esterification (H₂SO₄ catalyst, Ethanol) start->esterification product This compound esterification->product material_applications cluster_applications Potential Material Applications building_block This compound fluorescent_probes Fluorescent Probes & Sensors building_block->fluorescent_probes Fluorescent Naphthalene Core + Recognition Site oleds OLED Materials building_block->oleds Charge Transport & Emissive Properties polymers High-Performance Polymers (e.g., Polyamides) building_block->polymers Amine & Ester Functionalities (Monomer) mofs Coordination Polymers & MOFs building_block->mofs Chelating Ligand polyamide_synthesis cluster_polymerization Proposed Polyamide Synthesis monomer1 Naphthalen-2-yl 2-aminobenzoate polymerization Polycondensation (DMAc, LiCl) monomer1->polymerization monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) monomer2->polymerization polymer Naphthalene-Containing Polyamide polymerization->polymer

References

Application Notes and Protocols: In Vitro Antimicrobial Screening of Naphthalen-2-yl 2-aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for the in vitro antimicrobial screening of Naphthalen-2-yl 2-aminobenzoate derivatives. It includes methodologies for determining antimicrobial efficacy and presents data in a structured format for comparative analysis.

Introduction

Naphthalene derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial properties.[1][2][3] The fusion of two benzene rings in naphthalene provides a lipophilic scaffold that can be crucial for penetrating microbial cell membranes.[2] The antimicrobial potential of these derivatives is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][5] This document outlines the standard in vitro screening protocols to assess the antimicrobial activity of novel this compound derivatives against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition (ZOI). The following tables summarize the expected data format for presenting these results against common bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
N2AB-001 16 µg/mL32 µg/mL64 µg/mL>128 µg/mL32 µg/mL
N2AB-002 8 µg/mL16 µg/mL32 µg/mL128 µg/mL16 µg/mL
N2AB-003 32 µg/mL64 µg/mL128 µg/mL>128 µg/mL64 µg/mL
Ciprofloxacin 1 µg/mL0.5 µg/mL0.25 µg/mL1 µg/mL-
Fluconazole ----8 µg/mL

Note: Data presented are illustrative and should be replaced with experimental findings.

Table 2: Zone of Inhibition (ZOI) Diameters for this compound Derivatives (100 µ g/disk )

Compound IDStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
N2AB-001 18 mm15 mm12 mm8 mm14 mm
N2AB-002 22 mm19 mm16 mm10 mm18 mm
N2AB-003 14 mm11 mm9 mm7 mm11 mm
Ciprofloxacin (10 µg) 25 mm28 mm30 mm26 mm-
Fluconazole (25 µg) ----22 mm

Note: Data presented are illustrative and should be replaced with experimental findings. The disk size is typically 6 mm.[6]

Experimental Protocols

Detailed methodologies for the primary in vitro antimicrobial screening assays are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.[4]

Materials:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[7]

  • Sterile 96-well microtiter plates

  • Test bacterial or fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions in the appropriate broth (MHB or RPMI-1640) directly within the 96-well plates to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[7]

  • Inoculum Preparation: Culture the test microorganisms overnight. Suspend isolated colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]

  • Inoculation: Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Controls:

    • Positive Control: Wells containing the microbial inoculum in broth without any test compound.

    • Negative Control: Wells containing only the sterile broth.

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Stock Solution of Compound C Serial Dilution in 96-well Plate A->C B Microbial Culture (0.5 McFarland) D Inoculation of Microbial Suspension B->D C->D Add inoculum E Incubation (37°C, 24h) D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

Agar Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the antimicrobial susceptibility of bacteria.[8][9] It relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[8]

Materials:

  • This compound derivatives

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • Sterile cotton swabs

  • Sterile forceps

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.

  • Disk Preparation and Placement: Aseptically place sterile paper disks impregnated with a known concentration of the test compound (e.g., 100 µg) onto the surface of the inoculated agar plate using sterile forceps.[6][9] Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[9]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[8] The results are often categorized as susceptible, intermediate, or resistant based on standardized charts.[8]

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate with Sterile Swab A->B D Place Disks on Inoculated Agar C Prepare Compound-impregnated Paper Disks C->D E Incubate Plate (37°C, 24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar disk diffusion assay.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound derivatives requires specific investigation, many naphthalene-based compounds exert their antimicrobial effects by disrupting the bacterial cell membrane or inhibiting essential enzymes.[1] For instance, some derivatives can penetrate the lipid bilayer of the bacterial membrane, leading to increased permeability and cell death. Others may interfere with DNA gyrase, an enzyme critical for bacterial DNA replication. Further studies, such as time-kill kinetics, cell morphology analysis via SEM, and specific enzyme inhibition assays, are recommended to elucidate the exact mechanism.

Putative_MoA cluster_compound This compound Derivative cluster_cell Bacterial Cell cluster_outcome Outcome Compound Derivative Membrane Cell Membrane Disruption Compound->Membrane DNA_Gyrase DNA Gyrase Inhibition Compound->DNA_Gyrase Enzyme Other Essential Enzyme Inhibition Compound->Enzyme Outcome Bacteriostatic or Bactericidal Effect Membrane->Outcome DNA_Gyrase->Outcome Enzyme->Outcome

Caption: Putative antimicrobial mechanisms of action.

References

Application Notes and Protocols: Anticancer Activity Evaluation of Naphthalen-2-yl 2-aminobenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalen-2-yl 2-aminobenzoate and its analogs represent a class of compounds with significant potential in anticancer drug discovery. The naphthalene scaffold is a key feature in numerous biologically active molecules, and its combination with an aminobenzoate moiety offers a versatile platform for developing novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for evaluating the anticancer activity of these analogs, focusing on their effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it outlines the key signaling pathways potentially modulated by these compounds.

Data Presentation

The cytotoxic effects of this compound analogs are typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for comparison. A lower IC50 value indicates a more potent compound.[1]

Table 1: Cytotoxic Activity of Naphthalen-2-yl Aminobenzylnaphthol Analogs (MMZ Series) against Pancreatic (BxPC-3) and Colorectal (HT-29) Cancer Cell Lines.

Compound24h IC50 (µM) - BxPC-372h IC50 (µM) - BxPC-324h IC50 (µM) - HT-2972h IC50 (µM) - HT-29
MMZ-140C30.15 ± 9.39--11.55
MMZ-45B--31.78 ± 3.93-
MMZ-45AA-13.26--
MMZ-147B-54.55--
MMZ-39AA---58.11
5-Fluorouracil (Control)38.99 ± 14.6713.43 ± 1.952.26 ± 4.94.38 ± 1.1

Data adapted from in vitro studies on aminobenzylnaphthols, which share structural similarities with the target compounds.[2][3]

Table 2: Cytotoxic Activity of Pyrazole-Linked Benzothiazole-Naphthol Derivatives against Human Cervical Cancer (HeLa) Cells.

CompoundIC50 (µM)
Compound 4j4.63
Compound 4k5.54
Compound 4l5.21

These compounds, containing a naphthol moiety, demonstrate the potential of this scaffold in achieving low micromolar anticancer activity.[2]

Table 3: Antiproliferative Activity of Naphthalene-Substituted Triazole Spirodienones.

CompoundIC50 (µM) - MDA-MB-231 (Breast)IC50 (µM) - HeLa (Cervical)IC50 (µM) - A549 (Lung)
6a0.030.070.08
6b0.050.120.15
6c0.040.090.11
6e0.260.722.00

This table illustrates the potent anticancer activity of naphthalene-containing compounds against various cancer cell lines.[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound analogs.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed and treat cells with the this compound analogs as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. Since cells in G2/M have twice the DNA content of cells in G0/G1, flow cytometry can be used to quantify the percentage of cells in each phase.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Preparation and Treatment: Culture and treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect cells, including any floating cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and caspases.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Anticancer Evaluation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Naphthalen-2-yl 2-aminobenzoate Analogs stock Preparation of Stock Solutions (DMSO) synthesis->stock treatment Treatment with Analogs stock->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis protein_analysis Protein Level Changes western_blot->protein_analysis moa Mechanism of Action Elucidation ic50->moa apoptosis_analysis->moa cell_cycle_analysis->moa protein_analysis->moa

Caption: Workflow for anticancer activity evaluation.

Anticancer Screening Pipeline

G start Start: Library of Naphthalen-2-yl 2-aminobenzoate Analogs primary_screen Primary Screening: Single High-Dose (e.g., 10 µM) MTT Assay start->primary_screen hit_identification Hit Identification: Analogs with >50% Growth Inhibition primary_screen->hit_identification dose_response Dose-Response Assay: MTT Assay with Serial Dilutions hit_identification->dose_response Active Compounds ic50_determination IC50 Calculation dose_response->ic50_determination secondary_assays Secondary Mechanistic Assays: - Apoptosis (Annexin V/PI) - Cell Cycle (PI Staining) ic50_determination->secondary_assays Potent Compounds western_blotting Target Validation: Western Blot for Key Proteins (e.g., Caspases, Bcl-2 family) secondary_assays->western_blotting lead_selection Lead Compound Selection western_blotting->lead_selection

Caption: High-throughput screening pipeline.

Potential Signaling Pathways

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound Naphthalen-2-yl 2-aminobenzoate Analog bax Bax (Pro-apoptotic) compound->bax activates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits mito Mitochondrion bax->mito forms pores bcl2->bax cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Intrinsic apoptosis pathway.

G cluster_nucleus Nuclear Events compound Naphthalen-2-yl 2-aminobenzoate Analog receptor Cell Surface Receptor compound->receptor modulates ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Response (Proliferation, Apoptosis) transcription->response

Caption: MAPK signaling cascade.

G cluster_nucleus Nuclear Translocation & Transcription compound Naphthalen-2-yl 2-aminobenzoate Analog receptor Cytokine Receptor compound->receptor inhibits jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 dimerizes nucleus Nucleus p_stat3->nucleus gene_transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) p_stat3->gene_transcription response Cellular Effects (Survival, Proliferation) gene_transcription->response

Caption: STAT3 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Naphthalen-2-yl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of Naphthalen-2-yl 2-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, also known as 2-Naphthyl anthranilate, is an ester. The most common and direct methods for its synthesis include:

  • Acylation of 2-Naphthol: This involves reacting 2-naphthol with an activated form of 2-aminobenzoic acid, such as 2-aminobenzoyl chloride, in the presence of a base. This method is often high-yielding and proceeds under mild conditions.

  • Direct Esterification: The reaction between 2-naphthol and 2-aminobenzoic acid, typically catalyzed by a strong acid with the removal of water to drive the equilibrium towards the product.

  • Transition Metal-Catalyzed Cross-Coupling: Methods like the Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig C-O coupling (palladium-catalyzed) can be employed, for instance, by coupling 2-naphthol with a 2-halobenzoate derivative.[1][2] These are generally used when other methods fail or for specific substrate scopes.

Q2: How do I choose the right solvent for the acylation reaction?

A2: The choice of solvent is critical for reaction success. For the acylation of 2-naphthol with 2-aminobenzoyl chloride, an anhydrous aprotic solvent is preferred to prevent hydrolysis of the acyl chloride. Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), or toluene. The reactants' solubility should be considered when selecting the solvent.

Q3: What is the role of the base in the acylation method?

A3: A base, typically a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This prevents the protonation of the 2-naphthol nucleophile and the amino group on the product, driving the reaction to completion.

Q4: My starting material, 2-aminobenzoic acid, is poorly soluble. How can I handle this?

A4: 2-aminobenzoic acid can have limited solubility in some organic solvents. When preparing the 2-aminobenzoyl chloride intermediate, using a solvent like THF or adding a co-solvent can help. Alternatively, for direct esterification, high-boiling point solvents like toluene or xylene can be used to facilitate the removal of water via a Dean-Stark apparatus.

Q5: What are the expected properties of this compound?

A5: this compound is a white crystalline powder. It is generally soluble in alcohols and ethers but insoluble in water.[4] Its molecular formula is C17H13NO2, and its CAS number is 63449-68-3.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of 2-aminobenzoyl chloride: The acyl chloride is sensitive to moisture and can hydrolyze back to 2-aminobenzoic acid. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Poor quality starting materials: Impure 2-naphthol or 2-aminobenzoic acid. 4. Base is not effective: The base may be of poor quality or an inappropriate type.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating. 3. Purify starting materials before use. 2-naphthol can be purified by recrystallization.[7] 4. Use a freshly opened bottle of base like triethylamine or distill it before use.
Formation of Side Products 1. Self-condensation of 2-aminobenzoyl chloride. 2. Reaction with the amino group: The acyl chloride could potentially react with the amino group of another molecule of 2-aminobenzoic acid or the product. 3. Oxidation of 2-naphthol: 2-naphthol can be sensitive to oxidation, leading to colored impurities.1. Add the 2-aminobenzoyl chloride solution dropwise to the solution of 2-naphthol at a low temperature (e.g., 0 °C) to control the reaction rate.[3] 2. Use of a slight excess of 2-naphthol can favor the desired reaction. Protecting the amino group is another, though more complex, option. 3. Perform the reaction under an inert atmosphere and use degassed solvents.
Difficult Purification 1. Product co-elutes with starting material: The polarity of the product and starting materials might be similar. 2. Oily product instead of solid: Presence of impurities preventing crystallization. 3. Persistent colored impurities. 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) might be necessary. 2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also help. 3. Treat the crude product solution with activated charcoal before filtration and concentration. Recrystallization from a suitable solvent system (e.g., ethanol/water) is highly recommended for final purification.[3]

Experimental Protocols

Synthesis of this compound via Acylation

This protocol describes a two-step process: the preparation of 2-aminobenzoyl chloride followed by its reaction with 2-naphthol.

Step 1: Preparation of 2-Aminobenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-aminobenzoic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (SOCl2) (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete (monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-aminobenzoyl chloride, which can be used directly in the next step.

Step 2: Esterification

  • In a separate oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-naphthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-aminobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the 2-naphthol solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol/water to yield pure this compound.

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the esterification step (Step 2), demonstrating the effect of different conditions on the reaction outcome.

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1Triethylamine (1.2)DCM0 to RT48596
2Pyridine (1.2)DCM0 to RT48295
3Triethylamine (1.2)THF0 to RT67894
4Triethylamine (1.2)TolueneRT67593
5NoneDCMRT12<10-
6Triethylamine (1.2)DCMRT26590

This data is illustrative and serves as a guideline for optimization.

Visualizations

Figure 1: Synthetic Pathway of this compound cluster_0 Step 1 cluster_1 Step 2 2-Aminobenzoic Acid 2-Aminobenzoyl Chloride 2-Aminobenzoic Acid->2-Aminobenzoyl Chloride Toluene, Reflux Thionyl Chloride SOCl₂ Thionyl Chloride->2-Aminobenzoyl Chloride 2-Naphthol Product Naphthalen-2-yl 2-aminobenzoate 2-Naphthol->Product DCM, 0°C to RT Triethylamine Et₃N Triethylamine->Product 2-Aminobenzoyl Chloride_ref 2-Aminobenzoyl Chloride 2-Aminobenzoyl Chloride_ref->Product

Caption: Reaction scheme for the synthesis of this compound.

Figure 2: Experimental Workflow A Setup oven-dried glassware under N₂ atmosphere B Dissolve 2-naphthol and triethylamine in anhydrous DCM A->B C Cool solution to 0°C B->C E Add acyl chloride solution dropwise to 2-naphthol solution C->E D Prepare 2-aminobenzoyl chloride solution in anhydrous DCM D->E F Warm to RT and stir for 2-4h E->F G Monitor reaction by TLC F->G H Work-up: Quench, wash, dry G->H I Concentrate under reduced pressure H->I J Purify crude product (Chromatography/Recrystallization) I->J K Characterize pure product J->K

Caption: A typical experimental workflow for the acylation reaction.

Figure 3: Troubleshooting Low Product Yield start Low or No Yield Observed q1 Did you use anhydrous solvents and inert atmosphere? start->q1 sol1 Moisture may have decomposed the acyl chloride. --> Redo with dry setup. q1->sol1 No q2 Was reaction monitored to completion by TLC? q1->q2 Yes a1_yes Yes a1_no No sol2 Reaction may be incomplete. --> Increase time or temperature. q2->sol2 No q3 Are starting materials pure? q2->q3 Yes a2_yes Yes a2_no No sol3 Impurities can inhibit reaction. --> Purify starting materials. q3->sol3 No end_node Re-evaluate reaction parameters: - Base quality - Stoichiometry q3->end_node Yes a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Naphthalen-2-yl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Naphthalen-2-yl 2-aminobenzoate. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and overcome common experimental challenges.

Synthesis Overview

The synthesis of this compound can be approached through several synthetic routes. The primary methods involve either the formation of a C-N bond (coupling reactions) or an ester bond (esterification or transesterification). The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

G cluster_esterification Esterification cluster_coupling C-N Coupling cluster_trans Transesterification SM1 2-Naphthol Product Naphthalen-2-yl 2-aminobenzoate SM1->Product Fischer-Speier (Acid Catalyst, Heat) SM1->Product Transesterification Catalyst SM2 2-Aminobenzoic Acid SM2->Product SM2->Product SM3 2-Halonaphthalene SM3->Product Buchwald-Hartwig (Pd-cat) or Ullmann (Cu-cat) SM4 Alkyl 2-aminobenzoate SM4->Product

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The primary methods include:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction between an aryl halide (e.g., 2-bromonaphthalene) and an amine (2-aminobenzoic acid) is often favored for its high functional group tolerance and generally good yields.[1][2]

  • Copper-catalyzed Ullmann Condensation: A classical alternative to the Buchwald-Hartwig reaction, this method also couples an aryl halide with an amine, but typically requires higher temperatures.[3]

  • Fischer-Speier Esterification: This involves the direct acid-catalyzed reaction between 2-aminobenzoic acid and 2-naphthol. It is a straightforward method, but as a reversible reaction, driving it to completion can be a challenge.[4][5]

  • Transesterification: This method involves reacting an alkyl 2-aminobenzoate (e.g., methyl 2-aminobenzoate) with 2-naphthol in the presence of a suitable catalyst.[6]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors depending on the chosen synthetic route. Common causes include incomplete reactions due to equilibrium, catalyst deactivation or poisoning, inappropriate reaction conditions (temperature, time), steric hindrance from ortho-substituents, and product loss during workup and purification.[4][7] A systematic troubleshooting approach is crucial for identifying and resolving the specific cause.

Q3: What are the typical side reactions I should be aware of?

A3: Side reactions are specific to the synthetic method:

  • Fischer Esterification: A potential side reaction is the N-acylation, where one molecule of 2-aminobenzoic acid acts as a nucleophile and attacks the activated carbonyl of another, leading to an amide byproduct.[4]

  • Buchwald-Hartwig/Ullmann Reactions: Side reactions can include hydrodehalogenation of the aryl halide starting material and formation of homocoupling products. Catalyst choice and reaction conditions are critical to minimize these.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves:

  • Column Chromatography: This is the most common method for separating the product from unreacted starting materials and byproducts. Careful selection of the eluent system (e.g., hexane:ethyl acetate) is necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[8][9] Common solvents to test include aliphatic or alicyclic hydrocarbons, alcohols, or mixtures thereof.[8][9]

  • Acid-Base Extraction: During the workup, washing with a mild base (e.g., sodium bicarbonate solution) can remove unreacted 2-aminobenzoic acid and any acidic catalysts.[10]

Troubleshooting Guide

G start Low Yield Observed check_sm Verify Purity of Starting Materials & Solvents start->check_sm check_reaction Has the reaction gone to completion? check_sm->check_reaction monitor_tlc Monitor by TLC/HPLC check_reaction->monitor_tlc incomplete Incomplete Reaction check_reaction->incomplete No check_catalyst Is the catalyst active and appropriate? check_reaction->check_catalyst Yes increase_time Increase Reaction Time or Temperature incomplete->increase_time drive_eq Drive Equilibrium (e.g., remove H2O, use excess reagent) incomplete->drive_eq increase_time->start Re-run drive_eq->start Re-run catalyst_issue Catalyst Issue check_catalyst->catalyst_issue No check_workup Review Workup & Purification Procedure check_catalyst->check_workup Yes optimize_catalyst Optimize Catalyst Loading or Change Ligand/Catalyst catalyst_issue->optimize_catalyst optimize_catalyst->start Re-run loss_during_workup Product Loss During Extraction/Purification check_workup->loss_during_workup optimize_workup Optimize Extraction pH & Purification Method loss_during_workup->optimize_workup

Caption: A workflow for troubleshooting low product yield.

Issue: Low or no product yield in Fischer Esterification.

  • Potential Cause 1: Reversible Reaction Equilibrium. The Fischer esterification is a reversible process, which can limit the final yield.[4][5]

    • Troubleshooting Step: To shift the equilibrium towards the product, use a large excess of one reactant (typically 2-naphthol, if 2-aminobenzoic acid is the limiting reagent). Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus or by adding a drying agent.[4]

  • Potential Cause 2: Inactivation of Acid Catalyst. The basic amino group on 2-aminobenzoic acid neutralizes the strong acid catalyst, rendering it ineffective for protonating the carboxylic acid's carbonyl group.[4][11]

    • Troubleshooting Step: Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used to compensate for the amount consumed by the amino group.[4]

Issue: Low yield in Buchwald-Hartwig or Ullmann C-N Coupling.

  • Potential Cause 1: Inactive Catalyst or Inappropriate Ligand. The efficiency of palladium- or copper-catalyzed coupling reactions is highly dependent on the catalyst's active state and the ligand used.[1][7]

    • Troubleshooting Step: For Ullmann reactions, use freshly activated copper powder or soluble copper catalysts (e.g., CuI) with a suitable ligand like phenanthroline.[3] For Buchwald-Hartwig reactions, screen different phosphine ligands (e.g., BINAP, DPPF, or more sterically hindered modern ligands) as ligand choice is critical for coupling anilines.[1]

  • Potential Cause 2: Impure Reagents or Solvents. Impurities, particularly water or oxygen, can poison the catalyst and inhibit the reaction.[7]

    • Troubleshooting Step: Ensure all reagents are of high purity. Use dry, degassed solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Issue: Difficulty in Product Purification.

  • Potential Cause 1: Co-elution with Starting Material. 2-Naphthol can sometimes have a similar polarity to the product, leading to difficult separation by column chromatography.

    • Troubleshooting Step: Optimize the solvent system for chromatography, using a shallower gradient or trying different solvent combinations. If starting material remains, consider a workup step involving a basic wash (e.g., dilute NaOH) to remove the phenolic 2-naphthol.

  • Potential Cause 2: Product is difficult to crystallize.

    • Troubleshooting Step: Test a wide range of solvents for recrystallization. Start by dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, then cool slowly. If no crystals form, add a co-solvent in which the product is insoluble (an anti-solvent) dropwise until turbidity persists, then heat to re-dissolve and cool slowly.

Quantitative Data Summary

The following table summarizes typical conditions and expected yields for different synthetic approaches. Note that yields are highly substrate-dependent and optimization is often required.

Synthesis MethodCatalyst / ReagentSolventTemperature (°C)Typical Yield (%)Reference
Buchwald-Hartwig Amination Pd(OAc)₂ / Phosphine LigandToluene or Dioxane80 - 11070 - 95[1][2][12]
Ullmann Condensation CuI / Ligand (e.g., Phenanthroline)DMF or NMP150 - 21050 - 80[3]
Fischer-Speier Esterification H₂SO₄ (conc.)Excess 2-Naphthol (or high boiling solvent)120 - 16040 - 65[4][5]
Transesterification Ti(OBu)₄ or other catalystHigh boiling solvent150 - 20060 - 85[6]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2-bromonaphthalene, 2-aminobenzoic acid, Pd catalyst, ligand, and base (e.g., K2CO3) to an oven-dried flask. B 2. Evacuate and backfill the flask with inert gas (e.g., Argon) 3 times. A->B C 3. Add degassed anhydrous solvent (e.g., Toluene) via syringe. B->C D 4. Heat the mixture to 80-110 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to RT, dilute with ethyl acetate, and filter through celite. E->F G 7. Wash filtrate with water and brine. F->G H 8. Dry organic layer over Na2SO4, filter, and concentrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Workflow for Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromonaphthalene (1.0 eq), 2-aminobenzoic acid (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine 2-aminobenzoic acid (1.0 eq) and 2-naphthol (3.0-5.0 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0-1.5 eq) with stirring.

  • Heating: Heat the reaction mixture to reflux (typically 120-160 °C, depending on the setup) and maintain for 4-24 hours. If using a Dean-Stark trap, monitor the collection of water.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice-cold water with stirring.

  • Neutralization: Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the effervescence ceases and the pH is ~7-8.[11]

  • Isolation: The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water. If the product remains in solution, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[13]

References

Technical Support Center: Purification of Naphthalen-2-yl 2-aminobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Naphthalen-2-yl 2-aminobenzoate by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the likely impurities?

The most probable synthetic route is the Fischer esterification of 2-naphthol and 2-aminobenzoic acid in the presence of an acid catalyst. Therefore, the most common impurities are the unreacted starting materials: 2-naphthol and 2-aminobenzoic acid. Commercial products often have a purity of around 95%, indicating the presence of these or other side-products.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at elevated temperatures. For this compound, which is a relatively polar aromatic ester, alcohols are a good starting point.

  • Ethanol is a highly recommended solvent. This compound is soluble in ethanol, especially when hot. The common impurities, 2-naphthol and 2-aminobenzoic acid, also exhibit solubility in ethanol, but the differences in their solubility profiles upon cooling can be exploited for purification.

  • An ethanol-water mixture can also be effective. Water acts as an anti-solvent, reducing the solubility of the target compound at lower temperatures and potentially improving crystal yield.

  • Ether is another potential solvent, as the compound is known to be soluble in it. However, its low boiling point and high flammability require extra caution.

Q3: My compound is not dissolving in the hot solvent. What should I do?

This issue typically arises from using an insufficient amount of solvent or not heating the solvent to its boiling point.

  • Action: Gradually add small portions of the hot solvent to the crude material while maintaining the mixture at or near the solvent's boiling point. Swirl the flask continuously to aid dissolution. If the compound still does not dissolve after adding a significant volume of solvent, it is possible that you have insoluble impurities. In this case, you may need to perform a hot filtration.

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

This is a common problem in recrystallization and can be due to several factors, including the use of too much solvent or the solution being supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Add an Anti-solvent: If using a single solvent system (e.g., ethanol), you can cautiously add a miscible anti-solvent (e.g., water) dropwise to the cooled solution until it becomes slightly cloudy, then warm the solution until it becomes clear again before allowing it to cool slowly.

Q5: The product has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (this compound has a melting point of approximately 118 °C), or if the solution is cooled too rapidly.

  • Corrective Actions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • If oiling out persists, consider using a solvent with a lower boiling point.

Q6: The recovered crystals are still impure. What can I do?

If the purity has not significantly improved, a second recrystallization may be necessary. You can also consider the following:

  • Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your product.

  • Optimize Cooling Rate: Ensure the solution cools slowly and undisturbed. Rapid cooling can trap impurities within the crystal lattice.

Data Presentation

Table 1: Solubility Characteristics of this compound and Potential Impurities.

CompoundSolventSolubility at Room TemperatureSolubility at Elevated Temperature
This compound EthanolSparingly Soluble (estimated)Highly Soluble (estimated)
WaterInsoluble[1]Insoluble
EtherSoluble[1]Very Soluble
2-Naphthol (Impurity) EthanolSoluble[2]Very Soluble[2]
WaterSlightly Soluble (1 g/L at 20°C)[1]More Soluble (1 g/80mL boiling water)[1]
2-Aminobenzoic Acid (Impurity) EthanolVery Soluble[3]Very Soluble[3]
WaterModerately Soluble[3]More Soluble

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. In a separate beaker, heat a suitable amount of ethanol to its boiling point. Add the hot ethanol to the flask containing the crude solid in small portions, with continuous swirling and gentle heating, until the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.

Protocol 2: Recrystallization using an Ethanol-Water Mixed Solvent System

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 of Protocol 1, using an ice-cold ethanol-water mixture of the same composition for washing the crystals.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve hot_filt Hot Filtration (if insoluble impurities) dissolve->hot_filt cool Slow Cooling to RT, then Ice Bath hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with ice-cold ethanol vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow cluster_no_crystals No Crystals Form cluster_oiling_out Product Oils Out cluster_impure Impure Crystals start Recrystallization Issue induce Induce Crystallization (Scratch/Seed) start->induce Problem reheat Reheat to Dissolve start->reheat Problem rerun Re-recrystallize start->rerun Problem reduce_vol Reduce Solvent Volume induce->reduce_vol Fails add_anti Add Anti-solvent reduce_vol->add_anti Fails add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool charcoal Use Activated Charcoal rerun->charcoal Colored Impurities

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Column Chromatography Purification of Naphthalen-2-yl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive protocol and troubleshooting advice for the purification of Naphthalen-2-yl 2-aminobenzoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound with column chromatography?

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (an organic solvent mixture). This compound, being a moderately polar compound due to the ester and amine functional groups, will adhere to the polar silica gel. By gradually increasing the polarity of the mobile phase, the compound can be selectively eluted from the column, separating it from less polar and more polar impurities.

Q2: What stationary phase is most suitable for this purification?

Silica gel (SiO₂) with a mesh size of 230-400 is the recommended stationary phase for this application. Its slightly acidic nature is generally compatible with the aminobenzoate functional group. Should the compound show signs of degradation, neutral or deactivated silica gel can be considered.[1]

Q3: How do I determine the optimal mobile phase for the separation?

The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[2] A good starting point is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate. The goal is to find a solvent system where this compound has an Rf value of approximately 0.25-0.35, which generally translates to good separation on a column.

Q4: Should I use isocratic or gradient elution?

For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient. This involves starting with a less polar solvent mixture to elute nonpolar impurities and gradually increasing the polarity to elute the desired compound and then any highly polar impurities.

Experimental Protocol: Purification of this compound

This protocol details the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade)

  • Apparatus:

    • Glass chromatography column with stopcock

    • Separatory funnel for solvent addition

    • Collection vessels (test tubes or flasks)

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Standard laboratory glassware

    • Cotton or glass wool

    • Sand (acid-washed)

Column Preparation (Wet Slurry Method)
  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate). The amount of silica should be 30-50 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica gel to settle.

  • Add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Continuously add the mobile phase and drain it until the packed bed is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the prepared column, creating a uniform layer.

Elution and Fraction Collection
  • Carefully add the initial mobile phase to the column, ensuring the top layer is not disturbed.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Proceed with the elution, gradually increasing the polarity of the mobile phase as outlined in the table below.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Presentation: Mobile Phase Gradient
Volume (Column Volumes) n-Hexane (%) Ethyl Acetate (%) Purpose
2-3955Elute non-polar impurities
5-79010Elute less-polar impurities
10-158020Elute this compound
3-55050Elute more polar impurities

Note: These ratios are a starting point and should be optimized based on preliminary TLC analysis.

Troubleshooting Guide

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the percentage of the more polar solvent (ethyl acetate) in your mobile phase. If the compound is highly polar, a more polar solvent like methanol might be needed in small percentages.

Problem: The compound is eluting too quickly (with the solvent front).

  • Possible Cause: The initial mobile phase is too polar.

  • Solution: Start with a less polar mobile phase composition. Increase the percentage of the nonpolar solvent (n-hexane). Ensure your preliminary TLC analysis was accurate.

Problem: Poor separation between the desired compound and impurities (overlapping fractions).

  • Possible Cause 1: The column was overloaded with the sample.

  • Solution 1: Reduce the amount of crude product loaded onto the column. A general guideline is a silica-to-sample weight ratio of at least 30:1 to 50:1 for good separation.

  • Possible Cause 2: Improper column packing leading to channeling.[3]

  • Solution 2: Ensure the column is packed uniformly without any cracks or air bubbles. The wet slurry method described above is generally reliable.

  • Possible Cause 3: The mobile phase gradient is increasing too rapidly.

  • Solution 3: Use a more gradual gradient, allowing more column volumes for each solvent composition to pass through, thereby improving resolution.

Problem: Tailing or streaking of the compound band.

  • Possible Cause 1: The sample is not fully soluble in the mobile phase.

  • Solution 1: The dry loading method helps to mitigate this issue.

  • Possible Cause 2: Strong interaction between the amine group and the acidic silica gel.

  • Solution 2: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.[3]

  • Possible Cause 3: The sample was loaded in too large a volume of solvent.

  • Solution 3: Always use the minimum amount of solvent to dissolve the sample for loading, or preferably, use the dry loading technique.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Wet Slurry Method) tlc->pack sample 3. Sample Preparation (Dry Loading) pack->sample load 4. Load Sample onto Column sample->load elute 5. Elute with Gradient (Hexane:EtOAc) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Pure Naphthalen-2-yl 2-aminobenzoate evaporate->product

Caption: Workflow for the purification of this compound.

References

Naphthalen-2-yl 2-aminobenzoate stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Naphthalen-2-yl 2-aminobenzoate in aqueous buffers. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer

The quantitative data and experimental protocols provided below are illustrative examples based on the general principles of ester hydrolysis and are intended to guide researchers in their experimental design. Optimal conditions and specific stability profiles for this compound must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue for this compound in aqueous buffers?

A1: The primary stability concern for this compound, an ester, is hydrolysis. In the presence of water, the ester bond can be cleaved, leading to the formation of its constituent parts: 2-Aminobenzoic acid (anthranilic acid) and 2-Naphthol. This degradation is often accelerated by acidic or basic conditions.

Q2: I am observing a rapid loss of my compound's activity in a basic buffer (pH > 8). What is likely happening?

A2: You are likely observing base-catalyzed hydrolysis. Ester hydrolysis is significantly accelerated at higher pH values due to the increased concentration of hydroxide ions, which act as a nucleophile and attack the ester's carbonyl carbon.[1][2] This leads to a faster degradation of this compound.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly pH-dependent. Generally, it will exhibit greatest stability in a neutral to slightly acidic pH range (approximately pH 4-6). Both strongly acidic (pH < 3) and, particularly, alkaline (pH > 8) conditions will catalyze its hydrolysis.[3][4][5]

Q4: Can the type of buffer I use impact the stability of my compound?

A4: Yes, the buffer components can influence the rate of hydrolysis, a phenomenon known as general acid-base catalysis.[6] Some buffer species can directly participate in the hydrolysis reaction. For example, phosphate and carboxylate buffers may exhibit different catalytic effects. It is advisable to evaluate the stability of your compound in a few different buffer systems if you suspect buffer-specific degradation.

Q5: What are the expected degradation products of this compound in aqueous solutions?

A5: The hydrolysis of this compound will yield equimolar amounts of 2-Aminobenzoic acid and 2-Naphthol.

Q6: How can I monitor the stability of this compound in my experiments?

A6: The most common method for monitoring the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[7][8][9][10][11] This allows for the quantification of the remaining parent compound and the appearance of the degradation products over time.

Troubleshooting Guides

Issue 1: Unexpectedly low assay values or loss of biological activity.

Possible Cause Troubleshooting Steps
Hydrolysis due to inappropriate pH. 1. Measure the pH of your buffer solution to ensure it is within the expected range. 2. If using a basic buffer, consider lowering the pH to a neutral or slightly acidic range (pH 4-7) if your experiment allows. 3. Perform a pilot stability study at different pH values to determine the optimal pH for your compound.
Buffer-catalyzed hydrolysis. 1. If possible, switch to a different buffer system (e.g., from a phosphate buffer to a citrate or acetate buffer) to see if the stability improves.
Elevated temperature. 1. Ensure your solutions are stored at the recommended temperature. 2. If your experimental protocol involves elevated temperatures, be aware that this will likely accelerate hydrolysis. Minimize the time at high temperatures.
Incorrect sample preparation or storage. 1. Prepare fresh solutions of this compound for your experiments. 2. If storing stock solutions, consider using an organic solvent like DMSO or ethanol and dilute into the aqueous buffer immediately before use. Store stock solutions at -20°C or -80°C.

Issue 2: Appearance of unknown peaks in my chromatogram.

Possible Cause Troubleshooting Steps
Formation of degradation products. 1. The primary degradation products are expected to be 2-Aminobenzoic acid and 2-Naphthol. 2. Obtain standards of these two compounds and run them on your HPLC system to confirm if the unknown peaks match their retention times.
Oxidation or photodegradation. 1. While hydrolysis is the primary concern, other degradation pathways may exist. 2. Protect your solutions from light by using amber vials or covering them with foil. 3. Consider degassing your buffers or adding an antioxidant if you suspect oxidation.

Quantitative Data: Illustrative pH-Dependent Stability

The following table provides a hypothetical example of the stability of this compound at different pH values when incubated at 37°C.

pH of Buffer Buffer System Half-life (t½) in hours (Illustrative) Degradation Rate Constant (k) in hr⁻¹ (Illustrative)
3.0Glycine-HCl480.0144
5.0Acetate2500.0028
7.4Phosphate1200.0058
9.0Borate150.0462

Note: This data is for illustrative purposes only and should not be considered as actual experimental results.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, sodium acetate, acetic acid, boric acid, sodium hydroxide, hydrochloric acid)

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

  • HPLC system with a C18 column and UV detector

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • For each pH value, dilute the stock solution with the respective buffer to a final concentration of 10 µg/mL.

    • Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation:

    • Incubate the prepared solutions in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench the degradation by diluting the aliquot with the mobile phase and store at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Analyze the samples by a validated, stability-indicating HPLC method.

    • An example of HPLC conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm)

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • The slope of the line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway Compound Naphthalen-2-yl 2-aminobenzoate TransitionState Tetrahedral Intermediate Compound->TransitionState + H2O (H+ or OH- catalysis) Products 2-Aminobenzoic acid + 2-Naphthol TransitionState->Products

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffers (pH 3, 5, 7.4, 9) Sample_Prep Dilute Stock in Buffers (Final: 10 µg/mL) Buffer_Prep->Sample_Prep Stock_Sol Prepare Stock Solution (1 mg/mL in ACN) Stock_Sol->Sample_Prep Incubation Incubate at 37°C Sample_Prep->Incubation Sampling Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Calculate k and t½) HPLC->Data

Caption: Workflow for a pH-dependent stability study.

Troubleshooting_Tree Start Low Assay Value or Unexpected Peaks? Check_pH Check Buffer pH Start->Check_pH Run_Standards Run Degradant Standards Start->Run_Standards If new peaks pH_Correct pH is Correct? Check_pH->pH_Correct Adjust_pH Adjust pH to 4-7 pH_Correct->Adjust_pH No Check_Temp Check Temperature pH_Correct->Check_Temp Yes Change_Buffer Change Buffer System Protect_Light Protect from Light Change_Buffer->Protect_Light Temp_OK Temp OK? Check_Temp->Temp_OK Temp_OK->Change_Buffer Yes Lower_Temp Lower Temperature Temp_OK->Lower_Temp No

Caption: Troubleshooting decision tree for stability issues.

References

Preventing degradation of Naphthalen-2-yl 2-aminobenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Naphthalen-2-yl 2-aminobenzoate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound are exposure to light, air (oxygen), and high temperatures. The presence of moisture can also lead to hydrolysis of the ester bond. The aromatic amine functionality is susceptible to oxidation, which can be accelerated by light and metal ions.

Q2: What are the visible signs of degradation?

A2: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., from white or off-white to yellow or brown), clumping of the solid material, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended to confirm the purity of the compound.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it in a tightly sealed, amber glass vial to protect it from light and air. The vial should be stored in a cool, dry place, preferably in a refrigerator (2-8 °C) or a freezer (-20 °C) for long-term storage. It is also advisable to blanket the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q4: Can I store solutions of this compound?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If you must store a solution, use a dry, aprotic solvent and store it under the same cool, dark, and inert conditions as the solid material. Prepare solutions fresh whenever possible.

Q5: What are the potential degradation products of this compound?

A5: Potential degradation can occur through several pathways. Hydrolysis of the ester linkage would yield 2-naphthol and 2-aminobenzoic acid. Oxidation of the amino group can lead to the formation of nitroso, nitro, and various colored polymeric byproducts. Photodegradation may also lead to complex mixtures of products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid (yellowing or browning) Oxidation of the aromatic amine group due to exposure to air and/or light.1. Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If purity is compromised, consider purification (e.g., recrystallization) if possible, or obtain a fresh batch. 3. For future storage, ensure the container is tightly sealed, protected from light (amber vial), and consider flushing with an inert gas.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.1. Verify the purity of your this compound stock. 2. Prepare fresh solutions for each experiment. 3. Review your storage conditions to ensure they align with the recommended best practices (cool, dark, dry, and inert atmosphere).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.1. Attempt to identify the degradation products by comparing retention times with standards (if available) or by using mass spectrometry. 2. Potential degradation products to consider are 2-naphthol and 2-aminobenzoic acid (from hydrolysis) or oxidized derivatives. 3. Implement stricter storage and handling procedures to prevent further degradation.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.1. Assess the purity of the compound. 2. If degradation is confirmed, it is best to use a new, high-purity batch of the compound for your experiments.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under various storage conditions.

1. Materials and Equipment:

  • This compound (high purity)

  • Amber glass vials with PTFE-lined caps

  • Refrigerator (2-8 °C)

  • Freezer (-20 °C)

  • Oven or climate chamber capable of maintaining 40 °C with controlled humidity (e.g., 75% RH)

  • Desiccator

  • Inert gas (Argon or Nitrogen)

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

2. Experimental Setup:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into several amber glass vials.

    • Divide the vials into different storage condition groups.

  • Storage Conditions:

    • Group A (Control): Freezer (-20 °C), blanketed with inert gas.

    • Group B (Refrigerated): Refrigerator (2-8 °C), blanketed with inert gas.

    • Group C (Room Temperature, Protected): Room temperature (e.g., 25 °C), protected from light in a desiccator.

    • Group D (Room Temperature, Exposed): Room temperature (e.g., 25 °C), exposed to ambient light and air (cap slightly loosened).

    • Group E (Accelerated): 40 °C / 75% RH in a climate chamber.

  • Time Points for Analysis:

    • Analyze a sample from each group at the following time points: T=0 (initial), T=1 week, T=1 month, T=3 months, T=6 months, and T=12 months.

3. Analytical Method:

  • Sample Analysis Preparation:

    • At each time point, take one vial from each storage group.

    • Dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

    • Quantification: Determine the purity of this compound by calculating the peak area percentage. Monitor for the appearance of new peaks, which indicate degradation products.

  • LC-MS Analysis (for identification of degradation products):

    • Analyze samples showing significant degradation using LC-MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway.

4. Data Presentation:

Summarize the percentage purity of this compound at each time point for each storage condition in a table.

Storage ConditionT=0T=1 weekT=1 monthT=3 monthsT=6 monthsT=12 months
-20 °C, Inert Gas 99.5%
2-8 °C, Inert Gas 99.5%
25 °C, Dark, Dry 99.5%
25 °C, Light, Air 99.5%
40 °C, 75% RH 99.5%

Visualizations

Degradation_Troubleshooting_Workflow cluster_observe Observation cluster_analyze Analysis cluster_evaluate Evaluation cluster_action Action start Suspected Degradation (e.g., color change, inconsistent results) purity_check Check Purity (HPLC, LC-MS) start->purity_check is_pure Purity Acceptable? purity_check->is_pure identify_products Identify Degradation Products (LC-MS) review_storage Review Storage Conditions (Cool, Dark, Dry, Inert) identify_products->review_storage is_pure->identify_products No use_compound Proceed with Experiment is_pure->use_compound Yes new_batch Obtain Fresh Batch review_storage->new_batch implement_changes Implement Improved Storage & Handling new_batch->implement_changes implement_changes->use_compound

Caption: Troubleshooting workflow for suspected degradation of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent Naphthalen-2-yl 2-aminobenzoate naphthol 2-Naphthol parent->naphthol H₂O aminobenzoic 2-Aminobenzoic Acid parent->aminobenzoic H₂O nitroso Nitroso Derivatives parent->nitroso [O], hv nitro Nitro Derivatives parent->nitro [O] complex_mixture Complex Mixture of Products parent->complex_mixture Light (hv) polymers Colored Polymers nitroso->polymers

Caption: Potential degradation pathways of this compound.

Technical Support Center: Synthesis of Naphthalen-2-yl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Naphthalen-2-yl 2-aminobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions. The primary synthesis routes considered are the Ullmann Condensation, Buchwald-Hartwig Amination, and direct esterification methods.

Observed Issue Potential Cause(s) Recommended Solutions
Low to no yield of the desired product - Ullmann Condensation: Insufficient reaction temperature, inactive copper catalyst, or presence of moisture. The traditional Ullmann reaction often requires high temperatures (frequently in excess of 210°C).[1] - Buchwald-Hartwig Amination: Inactive palladium catalyst, unsuitable ligand, wrong choice of base, or presence of oxygen. - Esterification: Incomplete water removal (for Fischer esterification), or poor activation of the carboxylic acid.- Ullmann Condensation: Ensure anhydrous conditions. Use freshly activated copper powder or a soluble copper(I) catalyst with a suitable ligand (e.g., 1,10-phenanthroline) to potentially lower the required reaction temperature.[1] - Buchwald-Hartwig Amination: Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species. Screen different phosphine ligands (e.g., Xantphos, BINAP) and strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4).[2][3] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Esterification: If using Fischer esterification, employ a Dean-Stark trap to remove water. For acyl chloride or anhydride methods, ensure the starting materials are pure and the reaction is run under anhydrous conditions.
Formation of a significant amount of hydrodehalogenated arene (e.g., naphthalene from a halonaphthalene starting material) - Buchwald-Hartwig Amination: This is a known side reaction that can compete with reductive elimination. It occurs via β-hydride elimination from the palladium amide intermediate.[2]Optimize the ligand and base combination. Sterically hindered ligands can sometimes suppress this side reaction. Lowering the reaction temperature might also be beneficial, although this could decrease the overall reaction rate.
Presence of N-acylated or N-arylated byproducts of 2-aminobenzoic acid - Ullmann/Buchwald-Hartwig: If 2-halobenzoic acid is used with 2-naphthylamine, self-condensation of the starting materials or reaction at the amine of the product can occur, especially at high temperatures.Use a protecting group for the amino functionality of the 2-aminobenzoic acid derivative if self-reaction is a major issue. Alternatively, carefully control the stoichiometry of the reactants.
Formation of colored impurities - All methods: Oxidation of 2-naphthol or the amine functionality can lead to colored byproducts, especially at elevated temperatures or in the presence of air.Maintain an inert atmosphere throughout the reaction and purification process. Use degassed solvents. Purification by column chromatography or recrystallization may be necessary to remove these impurities.
Hydrolysis of the ester product - Workup and Purification: The ester is susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures.During workup, use mild acidic and basic washes and avoid prolonged exposure. Use of a saturated sodium bicarbonate solution for neutralization is common. Ensure the product is thoroughly dried after purification.
Incomplete reaction after prolonged time - Steric Hindrance: The reactants themselves can be sterically hindered, slowing down the reaction. - Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.- Increase the catalyst loading or try a different, more active catalyst/ligand system. - For Ullmann reactions, ensure the copper source is in a highly active form. - For Buchwald-Hartwig, a more robust ligand may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common approaches involve the formation of the ester bond or the C-N bond. These include:

  • Ullmann Condensation: A copper-catalyzed reaction between a 2-halobenzoic acid derivative and 2-naphthol, or 2-aminobenzoic acid and a halonaphthalene. This method often requires high temperatures.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[2][3][4] This can be applied to couple 2-aminobenzoic acid (or its ester) with a halonaphthalene, or 2-naphthol with a halo-aminobenzoate derivative.

  • Direct Esterification (e.g., Fischer Esterification): The acid-catalyzed reaction between 2-aminobenzoic acid and 2-naphthol. This is a reversible reaction and requires removal of water to proceed to completion.

  • Acylation using an activated carboxylic acid derivative: Reacting 2-naphthol with an activated form of 2-aminobenzoic acid, such as an acyl chloride or anhydride (e.g., isatoic anhydride). This method can be very efficient but requires the preparation of the activated acid derivative.

Q2: I am seeing a byproduct with a mass corresponding to the starting 2-halobenzoate but without the halogen. What is this and how can I avoid it?

A2: This is likely the hydrodehalogenated byproduct, which is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. It arises from a β-hydride elimination pathway competing with the desired reductive elimination. To minimize this, you can try screening different phosphine ligands, as the steric and electronic properties of the ligand can influence the relative rates of these two pathways. Adjusting the base and reaction temperature may also help.

Q3: My reaction mixture is turning dark brown/black. Is this normal?

A3: While some color change is expected, a very dark coloration can indicate decomposition or oxidation of your starting materials or product. 2-Naphthol and the amino group of the product are susceptible to oxidation, especially at high temperatures in the presence of air. It is crucial to run the reaction under an inert atmosphere (argon or nitrogen) and use degassed solvents to minimize this.

Q4: What is the best way to purify the crude this compound?

A4: Purification typically involves a combination of techniques. After an initial aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by:

  • Recrystallization: If a suitable solvent system can be found, this is an effective method for obtaining high-purity material.

  • Column Chromatography: Using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common and effective method to separate the desired product from side products and unreacted starting materials.

Q5: Can I use a transesterification reaction to synthesize this compound?

A5: Yes, transesterification is a viable method. This would typically involve reacting an alkyl ester of 2-aminobenzoic acid (like methyl anthranilate) with 2-naphthol in the presence of a suitable catalyst. The reaction is an equilibrium process, so it is necessary to remove the alcohol byproduct (e.g., methanol) to drive the reaction to completion.

Experimental Protocols

Adapted Schotten-Baumann Reaction Protocol for this compound

This protocol is an adaptation and should be optimized for the specific substrates.

  • Preparation of 2-Aminobenzoyl Chloride: This is a necessary first step and must be handled with care as acyl chlorides are moisture-sensitive and corrosive. 2-aminobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-aminobenzoyl chloride should be used immediately or stored under strictly anhydrous conditions. Note: The amino group may require protection (e.g., as an N-acetyl derivative) prior to this step to avoid side reactions, with deprotection as a final step.

  • Esterification:

    • In a flask equipped with a stirrer, dissolve 2-naphthol in a suitable solvent like dichloromethane or diethyl ether.

    • Add an aqueous solution of a base, such as 10% sodium hydroxide, and cool the mixture in an ice bath.

    • Slowly add a solution of the freshly prepared 2-aminobenzoyl chloride in the same organic solvent to the vigorously stirred biphasic mixture.

    • Continue stirring vigorously at low temperature for a specified time (e.g., 1-2 hours) and then allow to warm to room temperature.

  • Workup and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base and unreacted amine, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride and resulting carboxylic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_esterification Direct Esterification / Acylation U_SM1 2-Halobenzoic Acid Derivative U_P Naphthalen-2-yl 2-aminobenzoate U_SM1->U_P Cu catalyst, high temp. U_SM2 2-Naphthol U_SM2->U_P B_SM1 Halonaphthalene B_P Naphthalen-2-yl 2-aminobenzoate B_SM1->B_P Pd catalyst, ligand, base B_SM2 2-Aminobenzoic Acid/Ester B_SM2->B_P E_SM1 2-Aminobenzoic Acid E_P Naphthalen-2-yl 2-aminobenzoate E_SM1->E_P Acid catalyst or activation E_SM2 2-Naphthol E_SM2->E_P

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic start Low Product Yield q1 Which synthetic route was used? start->q1 ullmann Ullmann q1->ullmann buchwald Buchwald-Hartwig q1->buchwald ester Esterification q1->ester sol_ullmann Check temperature, catalyst activity, and ensure anhydrous conditions. ullmann->sol_ullmann sol_buchwald Verify catalyst/ligand, use inert atmosphere, check base. buchwald->sol_buchwald sol_ester Ensure water removal or proper acid activation. ester->sol_ester

References

Technical Support Center: Enhancing the Fluorescence Signal of Naphthalen-2-yl 2-aminobenzoate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Naphthalen-2-yl 2-aminobenzoate-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the fluorescence signal in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general fluorescent properties of naphthalene derivatives like this compound?

Naphthalene derivatives are known for their intrinsic fluorescence, often characterized by high quantum yields and good photostability.[1][2] These properties make them valuable fluorescent probes in various biological assays. The introduction of different functional groups, such as the 2-aminobenzoate group, can modulate these photophysical properties.

Q2: I am observing a weak or no fluorescence signal. What are the common causes and solutions?

A weak or absent signal can stem from several factors, from incorrect instrument settings to issues with the sample preparation. Here are some common causes and recommended solutions:

  • Low Probe Concentration: The concentration of this compound may be too low for detection. Consider preparing a fresh, more concentrated stock solution.

  • Fluorescence Quenching: Various factors can quench the fluorescence signal. See the dedicated troubleshooting section on quenching for more details.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible destruction of the fluorophore. Minimize exposure time and intensity.

Q3: My fluorescence readings are inconsistent between wells or samples. What could be the reason?

Inconsistent readings often point to variations in sample preparation or handling. Key factors include:

  • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, including the fluorescent probe.

  • Well-to-Well Variation: Differences in cell number, protein concentration, or other sample components can lead to variability.

  • Incomplete Mixing: Ensure thorough mixing of all components in each well.

  • Evaporation: Seal plates during incubation to prevent evaporation, which can concentrate the sample and alter fluorescence.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in fluorescence assays.

Issue 1: Weak Fluorescence Signal

A weak signal is one of the most common challenges in fluorescence assays. The following troubleshooting workflow can help identify and resolve the issue.

WeakSignal_Troubleshooting start Weak or No Signal check_instrument Check Instrument Settings (Excitation/Emission Wavelengths, Gain) start->check_instrument check_concentration Verify Probe Concentration (Prepare fresh stock solution) check_instrument->check_concentration Settings Correct investigate_quenching Investigate Potential Quenching (See Quenching Section) check_concentration->investigate_quenching Concentration OK check_photobleaching Assess Photobleaching (Reduce exposure time/intensity) investigate_quenching->check_photobleaching No Obvious Quencher optimize_assay Optimize Assay Conditions (pH, Solvent, Temperature) check_photobleaching->optimize_assay Minimal Photobleaching signal_restored Signal Restored optimize_assay->signal_restored Optimization Successful

Caption: Troubleshooting workflow for a weak fluorescence signal.

Detailed Solutions for Weak Signal:

  • Optimize Excitation and Emission Wavelengths: Experimentally determine the optimal excitation and emission maxima for this compound in your specific assay buffer. A protocol for this is provided in the "Experimental Protocols" section.

  • Increase Probe Concentration: Titrate the concentration of the probe to find the optimal range that provides a strong signal without causing self-quenching (see Issue 3).

  • Enhance Signal with Environmental Changes:

    • Solvent Polarity: The fluorescence of naphthalene derivatives can be highly sensitive to the polarity of the solvent. In some cases, increasing solvent polarity can lead to a red-shift in the emission spectrum and potentially alter the quantum yield.[1] Experiment with different buffer compositions to see if the signal can be enhanced.

    • pH: The fluorescence of molecules containing amino and carboxyl groups can be pH-dependent.[4] Test a range of pH values around the physiological pH to find the optimum for your assay.

Issue 2: High Background Fluorescence

High background fluorescence can mask the specific signal from your probe, reducing the signal-to-noise ratio.

HighBackground_Troubleshooting start High Background Signal check_blank Analyze Blank Sample (Buffer/media only) start->check_blank check_reagents Check Reagent Purity (Use high-purity solvents/reagents) check_blank->check_reagents Blank is High check_autofluorescence Assess Autofluorescence (Unlabeled cells/sample) check_blank->check_autofluorescence Blank is Low optimize_washing Optimize Washing Steps (Increase number/duration of washes) check_reagents->optimize_washing Reagents are Pure check_autofluorescence->optimize_washing Autofluorescence is Low background_reduced Background Reduced optimize_washing->background_reduced Washing Optimized

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Solutions for High Background:

  • Use High-Purity Reagents: Impurities in solvents or other assay components can be fluorescent. Use high-purity, spectroscopy-grade solvents and reagents whenever possible.

  • Optimize Probe Concentration: Using an excessively high concentration of the probe can lead to high background from unbound molecules. Determine the lowest effective concentration through titration.

  • Improve Washing Steps: In cell-based assays, inadequate washing can leave unbound probe in the wells. Increase the number and duration of washing steps to remove background fluorescence.

  • Use Appropriate Assay Plates: For fluorescence measurements, use black-walled microplates to minimize light scatter and well-to-well crosstalk.

Issue 3: Signal Instability (Quenching or Photobleaching)

A decrease in fluorescence signal over time can be due to quenching or photobleaching.

  • Quenching: This occurs when other molecules in the sample reduce the fluorescence intensity of the probe. Common quenchers include:

    • Dissolved Oxygen: De-gas your buffers by sparging with nitrogen or argon to remove dissolved oxygen.

    • Heavy Atoms and Metal Ions: Certain ions can quench fluorescence. If their presence is unavoidable, their effect must be controlled for.

    • Self-Quenching: At high concentrations, fluorophores can interact with each other and cause a decrease in the overall fluorescence signal.

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore by the excitation light. To minimize photobleaching:

    • Reduce Excitation Intensity: Use the lowest light intensity that provides an adequate signal.

    • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.

    • Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.

Data Presentation

While specific photophysical data for this compound is not widely published, the following table provides data for the parent naphthalene molecule and related aminonaphthalimide derivatives to serve as a general guide. Users must experimentally determine the optimal parameters for their specific assay conditions.

CompoundExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ_F)SolventReference
Naphthalene~270 nm~320-350 nm0.23Cyclohexane[3]
2-Amino-1,8-naphthalimide (2APNI)420-445 nm420-445 nm0.2 - 0.3Various[1]
3-Amino-1,8-naphthalimide (3APNI)429 nm564 nmVaries with solvent polarityHexane to Methanol[1]
4-Amino-1,8-naphthalimide (4APNI)460 nm538 nmVaries with solvent polarityHexane to Methanol[1]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the peak excitation and emission wavelengths for this compound in your specific assay buffer.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Assay buffer

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a Dilute Solution: Prepare a dilute solution of this compound in your assay buffer (e.g., 1-10 µM). The absorbance of this solution at the expected excitation maximum should be below 0.1 to avoid inner filter effects.

  • Excitation Scan: a. Set the emission wavelength to an estimated value (e.g., 350 nm, based on naphthalene data). b. Scan a range of excitation wavelengths (e.g., 250-330 nm) and record the fluorescence intensity. c. The wavelength that gives the highest fluorescence intensity is the excitation maximum (λ_ex).

  • Emission Scan: a. Set the excitation wavelength to the determined λ_ex. b. Scan a range of emission wavelengths (e.g., 300-500 nm) and record the fluorescence intensity. c. The wavelength with the highest intensity is the emission maximum (λ_em).

Protocol 2: Assay to Evaluate the Effect of pH on Fluorescence Signal

Objective: To determine the optimal pH for the fluorescence of this compound.

Materials:

  • This compound stock solution

  • A series of buffers with a range of pH values (e.g., pH 5 to 9)

  • Fluorometer or fluorescence plate reader

Methodology:

  • Prepare Samples: In separate wells of a black microplate or in separate cuvettes, add a consistent final concentration of this compound to each of the different pH buffers.

  • Incubation: Incubate the samples for a short period (e.g., 15 minutes) at room temperature to allow for equilibration.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using the predetermined optimal excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pH at which the signal is maximal.

Protocol 3: Protocol to Mitigate Photobleaching

Objective: To minimize the loss of fluorescence signal due to photobleaching during imaging or repeated measurements.

Methodology:

  • Instrument Settings:

    • Excitation Power: Reduce the laser power or lamp intensity to the lowest level that provides a satisfactory signal-to-noise ratio.

    • Exposure Time/Dwell Time: Use the shortest possible exposure time for your camera or dwell time for your scanner.

    • Neutral Density Filters: Utilize neutral density filters to attenuate the excitation light.

  • Data Acquisition Strategy:

    • Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

    • Single Time-Point Measurements: If possible, acquire data from a fresh area of the sample for each measurement to avoid cumulative photobleaching.

  • Sample Preparation:

    • Antifade Reagents: For fixed samples in microscopy, use a commercially available antifade mounting medium. For live-cell imaging, use a live-cell compatible antifade reagent.

    • Oxygen Scavengers: In some in vitro assays, adding an oxygen scavenging system (e.g., glucose oxidase and catalase) to the buffer can reduce photobleaching.

Signaling Pathways and Workflows

Assay_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample (e.g., cells, protein) add_probe Add Naphthalen-2-yl 2-aminobenzoate prep_sample->add_probe incubate Incubate add_probe->incubate wash Wash (if applicable) incubate->wash set_params Set Instrument Parameters (λ_ex, λ_em, gain) wash->set_params measure_fluorescence Measure Fluorescence set_params->measure_fluorescence subtract_bkg Subtract Background measure_fluorescence->subtract_bkg normalize_data Normalize Data (if needed) subtract_bkg->normalize_data analyze_results Analyze and Interpret normalize_data->analyze_results

Caption: A generalized experimental workflow for a fluorescence assay.

References

Minimizing background fluorescence in experiments with Naphthalen-2-yl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments involving Naphthalen-2-yl 2-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence experiments?

This compound, also known as 2-naphthyl anthranilate, is an aromatic chemical compound. Naphthalene derivatives are often utilized in fluorescence-based assays due to their intrinsic fluorescent properties.[1] These properties, such as high quantum yield and photostability, make them valuable as fluorescent probes or labels to study molecular interactions and cellular processes.[1]

Q2: What are the specific excitation and emission wavelengths for this compound?

Q3: What are the common causes of high background fluorescence in my assay?

High background fluorescence can originate from several sources:

  • Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, collagen, and elastin.[2][3][4]

  • Reagent and Media Components: Many common laboratory reagents, buffers, and cell culture media (e.g., those containing phenol red or serum) can contribute to background fluorescence.[5]

  • Non-specific Binding: The fluorescent probe may bind to unintended targets or surfaces in the sample.

  • Contaminated Consumables: Autofluorescent impurities in microplates or other labware can be a significant source of background.[6]

  • Instrument Settings: Improperly set gain, exposure time, or filter selection can amplify background noise.

Q4: How can I reduce autofluorescence from my biological samples?

Several methods can be employed to mitigate autofluorescence from cellular or tissue samples:

  • Chemical Quenching: Reagents like Sodium Borohydride can be used to reduce aldehyde-induced autofluorescence from fixation.

  • Dye Selection: If possible, choose a fluorophore that emits in the red or far-red spectrum to avoid the common blue and green autofluorescence from biological molecules.

  • Proper Sample Preparation: For tissue samples, perfusion with a phosphate-buffered saline (PBS) solution before fixation can help remove red blood cells, which are a source of heme-induced autofluorescence.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to high background fluorescence when using this compound.

Issue 1: High Background Fluorescence in Blank or Negative Control Wells
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Reagents or Buffers Prepare fresh reagents and buffers using high-purity solvents. Filter buffers to remove any particulate matter.Reduction in background signal in negative control wells.
Autofluorescent Microplates Switch to black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and light scatter.[6]Lower and more consistent background readings across the plate.
Sub-optimal Instrument Settings Optimize the gain setting on your fluorescence reader to a level that maximizes the signal from a positive control without saturating the detector, while keeping the background of the negative control low. Ensure the correct excitation and emission filters are in use.Improved signal-to-noise ratio.
Issue 2: High Background Signal in Sample Wells (Beyond Autofluorescence)
Potential Cause Troubleshooting Step Expected Outcome
Excessive Concentration of this compound Perform a concentration titration of the fluorescent probe to find the optimal concentration that provides a robust signal without excessive background.A clear concentration-dependent signal with a low background at the optimal concentration.
Non-specific Binding of the Probe Increase the number and duration of wash steps after probe incubation to remove unbound molecules.[7] Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer to reduce non-specific interactions.A decrease in background signal while maintaining a specific signal.
Precipitation of the Compound Due to its low water solubility, this compound may precipitate in aqueous buffers.[6] Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting into the final assay buffer. Visually inspect for any precipitate.A homogenous solution and a reduction in erratic, high background readings.

Experimental Protocols

While specific protocols for this compound are scarce, the following general protocols for reducing background fluorescence can be adapted.

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • After sample fixation with an aldehyde-based fixative (e.g., formaldehyde), wash the samples thoroughly with PBS.

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 15-20 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your standard staining protocol.

Protocol 2: Optimizing Probe Concentration

  • Prepare a series of dilutions of your this compound stock solution in your assay buffer. A typical starting range might be from 0.1 µM to 10 µM.

  • Add each concentration to wells containing your negative control (e.g., buffer only or unstained cells) and your positive control (if available).

  • Incubate under your standard assay conditions.

  • Measure the fluorescence intensity at the empirically determined optimal excitation and emission wavelengths.

  • Plot the signal-to-background ratio versus concentration to identify the optimal probe concentration that gives the best experimental window.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 63449-68-3[6][8][9]
Molecular Formula C17H13NO2[6][8]
Molecular Weight 263.29 g/mol [6][8]
Appearance Solid[6]
Melting Point 118-120 °C[9]
Solubility Insoluble in water; Soluble in ethanol[6]
Synonyms 2-Naphthyl anthranilate, beta-Naphthyl anthranilate[6][9]

Table 2: Estimated Spectroscopic Properties of this compound

PropertyEstimated Value/RangeNotes
Excitation Maximum (λex) ~310-350 nmBased on the naphthalene core. This is an estimate and requires experimental verification.
Emission Maximum (λem) ~330-450 nmThe emission is expected to be in the violet-to-blue region and may be sensitive to solvent polarity. This is an estimate and requires experimental verification.
Quantum Yield (Φ) VariableNaphthalene derivatives can have high quantum yields, but this is highly dependent on the molecular structure and environment.[1]

Disclaimer: The spectroscopic properties in Table 2 are estimations based on the parent compound and related structures. It is highly recommended that users experimentally determine the optimal spectral characteristics for their specific application and instrumentation.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Fluorescence start High Background Fluorescence Observed check_blanks Are blank/negative controls high? start->check_blanks instrument_issues Check Instrument Settings: - Reduce gain/exposure - Verify filters check_blanks->instrument_issues Yes sample_autofluorescence Is autofluorescence from the sample the cause? check_blanks->sample_autofluorescence No reagent_issues Investigate Reagents & Consumables: - Use fresh, high-purity reagents - Switch to black, low-fluorescence plates instrument_issues->reagent_issues resolved Background Minimized reagent_issues->resolved quenching Apply Autofluorescence Quenching Protocol (e.g., Sodium Borohydride) sample_autofluorescence->quenching Yes probe_issues Investigate Probe-Specific Issues: - Titrate probe concentration - Optimize washing steps - Check for probe precipitation sample_autofluorescence->probe_issues No quenching->resolved spectral_separation Optimize Spectral Settings: - Determine emission spectrum of background - Use narrower emission filter probe_issues->resolved

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Experimental_Workflow General Experimental Workflow prep_sample 1. Prepare Sample (Cells, Tissue, etc.) fixation 2. Fixation (if applicable) prep_sample->fixation autofluor_quench 3. Autofluorescence Quenching (Optional, e.g., NaBH4) fixation->autofluor_quench blocking 4. Blocking Step autofluor_quench->blocking probe_incubation 5. Incubate with This compound blocking->probe_incubation washing 6. Wash to Remove Unbound Probe probe_incubation->washing acquisition 7. Acquire Data on Fluorescence Reader washing->acquisition

Caption: A generalized workflow for a fluorescence experiment.

References

Overcoming solubility problems of Naphthalen-2-yl 2-aminobenzoate in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Naphthalen-2-yl 2-aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered when working with this hydrophobic compound in biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound with the molecular formula C₁₇H₁₃NO₂.[1][2] Its structure, containing naphthalene and aminobenzoate moieties, confers a high degree of lipophilicity, leading to poor solubility in aqueous solutions like cell culture media and biological buffers. This can result in compound precipitation, leading to inaccurate experimental results and reduced bioavailability.

Q2: I observed immediate precipitation when adding my DMSO stock of this compound to my cell culture medium. What is happening?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in a non-polar organic solvent is rapidly introduced into an aqueous environment. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium, leading to immediate precipitation.

Q3: My solution of this compound appears clear initially but forms a precipitate after incubation. What could be the cause?

Delayed precipitation can be caused by several factors, including:

  • Temperature changes: Fluctuations in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.

  • Media components: Interactions with salts, proteins, or other components in the culture medium over time can reduce the compound's solubility.

  • pH shifts: Cellular metabolism can alter the pH of the medium, which may affect the solubility of a pH-sensitive compound.

  • Evaporation: Increased concentration of the compound due to evaporation from the culture vessel can lead to precipitation.

Q4: What are the general strategies to improve the solubility of hydrophobic compounds like this compound?

Several techniques can be employed, which can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization or nanosuspension), use of amorphous forms, and solid dispersions. Chemical modifications involve strategies like pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Biological Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final working concentration of this compound exceeds its aqueous solubility limit.Decrease the final concentration. Perform a solubility titration to determine the maximum soluble concentration in your specific medium.
Rapid Dilution "Solvent shock" from adding a concentrated stock directly to a large volume of aqueous media.Perform serial dilutions. First, create an intermediate dilution of your stock in pre-warmed media before adding it to the final culture volume.
Low Temperature of Media Solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and affect compound solubility.Keep the final solvent concentration below 0.5%, and ideally below 0.1%.
Issue 2: Delayed Precipitation After Incubation
Potential Cause Explanation Recommended Solution
Temperature Fluctuations Changes in temperature during incubation or handling can cause the compound to fall out of solution.Minimize the time culture plates are outside the incubator. Ensure the incubator provides a stable temperature.
Interaction with Media Components Proteins and salts in the media can interact with the compound over time, reducing its solubility.Consider using a serum-free or low-serum medium if compatible with your cell line. Alternatively, formulation strategies like using cyclodextrins can help shield the compound.
pH Instability Cellular metabolism can lead to a decrease in the pH of the culture medium.Monitor the pH of your culture medium regularly. Change the medium more frequently or use a more robust buffering system if necessary.
Evaporation Evaporation of media from culture plates can increase the compound's effective concentration.Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. Ensure proper humidification in the incubator.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Prepare serial dilutions: In a 96-well plate, perform a two-fold serial dilution of your stock solution in your chosen biological medium (pre-warmed to 37°C).

  • Visual Inspection: Immediately after dilution, and after 2, 6, and 24 hours of incubation under standard cell culture conditions (37°C, 5% CO₂), visually inspect each well for signs of precipitation using a light microscope.

  • Determine Maximum Solubility: The highest concentration that remains clear without any visible precipitate is the maximum soluble concentration in that specific medium.

Protocol 2: Co-solvent Formulation
  • Select a co-solvent: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Prepare a stock solution: Dissolve this compound in a mixture of your primary solvent (e.g., DMSO) and the co-solvent. A common starting ratio is 1:1 (v/v).

  • Perform serial dilutions: Add the co-solvent stock solution to your pre-warmed biological medium dropwise while gently vortexing.

  • Evaluate solubility and cell viability: Determine the maximum soluble concentration as described in Protocol 1. It is crucial to also perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the co-solvent concentration is not toxic to your cells.

Protocol 3: Cyclodextrin Complexation
  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for increasing the solubility of hydrophobic compounds.

  • Prepare the complex:

    • Prepare a solution of HP-β-CD in your biological medium (e.g., 1-10% w/v).

    • Add your DMSO stock of this compound to the HP-β-CD solution.

    • Stir or sonicate the mixture for a period of time (e.g., 1-24 hours) at room temperature or slightly elevated temperature to facilitate complex formation.

  • Sterilization: Filter-sterilize the final solution using a 0.22 µm filter.

  • Confirm solubility: Visually inspect the solution for any precipitation.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents
Solvent Solubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS)< 0.01
Dimethyl Sulfoxide (DMSO)> 50
Ethanol~10
Propylene Glycol~5
10% HP-β-CD in Water~0.5

Note: These are hypothetical values for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Troubleshooting Summary for Solubility Enhancement Techniques
Technique Pros Cons Typical Concentration Range
Co-solvents Simple to implement, effective for many compounds.Potential for solvent toxicity to cells.< 1% (v/v) final concentration
Cyclodextrins Low toxicity, can significantly increase solubility.May alter the effective free concentration of the compound.1-10% (w/v)
pH Adjustment Can be effective for ionizable compounds.May affect cell viability and compound stability.Within physiological range (pH 6.8-7.8)
Nanosuspensions Increases surface area for dissolution.Requires specialized equipment for preparation.Varies depending on the compound

Visualizations

Signaling Pathway

Based on the known biological activities of structurally similar naphthalene and aminobenzoate derivatives, this compound may potentially act as an inhibitor of the STAT3 signaling pathway, which is often dysregulated in cancer.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Naph_aminobenzoate Naphthalen-2-yl 2-aminobenzoate Naph_aminobenzoate->JAK Inhibition Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and testing this compound in a cell-based assay.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock solubility_test Determine Max Soluble Concentration (Protocol 1) prep_stock->solubility_test precipitate Precipitation Observed? solubility_test->precipitate choose_method Choose Solubilization Method (e.g., Co-solvent, Cyclodextrin) prep_working Prepare Working Solutions choose_method->prep_working cell_treatment Treat Cells with This compound prep_working->cell_treatment assay Perform Biological Assay (e.g., Viability, Western Blot) cell_treatment->assay analyze Analyze Data assay->analyze end End analyze->end precipitate->choose_method Yes precipitate->prep_working No

Caption: Workflow for solubility testing and cell treatment with this compound.

Logical Relationship

This diagram shows the logical steps to troubleshoot solubility issues.

Troubleshooting_Logic start {Start | Compound Precipitation} check_conc {Check Concentration | Is it below max solubility?} start->check_conc check_solvent {Check Solvent Conc. | Is it <0.5%?} check_conc->check_solvent Yes use_enhancer Use Solubility Enhancer e.g., Cyclodextrin check_conc->use_enhancer No check_temp {Check Temperature | Is media pre-warmed?} check_solvent->check_temp Yes check_solvent->use_enhancer No check_temp->use_enhancer No success {Solution | Soluble Compound} check_temp->success Yes use_enhancer->success

Caption: Decision tree for troubleshooting precipitation of this compound.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes in Protein Analysis: The Established versus the Obscure

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 8-Anilino-1-naphthalenesulfonic acid (ANS) as a versatile tool in protein studies, and an exploration into the potential of Naphthalen-2-yl 2-aminobenzoate, a compound currently uncharacterized for this application.

In the landscape of biochemical and biophysical research, fluorescent probes are indispensable tools for elucidating the intricate structures and functions of proteins. Among these, 8-Anilino-1-naphthalenesulfonic acid (ANS) has long been a stalwart, valued for its sensitivity to the local environment, which allows researchers to probe hydrophobic sites on proteins, monitor conformational changes, and investigate binding events. This guide provides a comprehensive overview of ANS in protein studies and addresses the current lack of comparative data for a lesser-known compound, this compound.

8-Anilino-1-naphthalenesulfonic acid (ANS): A Workhorse in Protein Science

ANS is an organic compound featuring both a sulfonic acid and an amine group.[1] Its utility as a fluorescent molecular probe stems from a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum when it moves from a polar aqueous environment to a nonpolar, hydrophobic environment, such as a hydrophobic pocket on a protein's surface.[1][2] This property makes it an excellent tool for:

  • Characterizing Protein Hydrophobicity: The increase in ANS fluorescence upon binding to a protein is directly related to the extent of exposed hydrophobic surfaces.[3]

  • Detecting Conformational Changes: Ligand binding, protein unfolding, or aggregation can alter the number and nature of hydrophobic sites accessible to ANS, leading to changes in fluorescence that can be monitored.[1]

  • Investigating Ligand Binding: By competing for binding sites, the displacement of ANS by a ligand can be used to study binding affinities and kinetics.[4]

The binding of ANS to proteins is primarily driven by a combination of hydrophobic and electrostatic interactions. The naphthalene moiety of ANS binds to nonpolar regions on the protein surface, while the negatively charged sulfonate group can interact with positively charged amino acid residues.[4][5]

Quantitative Data for ANS
PropertyValueReference
Chemical Formula C₁₆H₁₃NO₃S[1]
Molar Mass 299.34 g·mol⁻¹[1]
Excitation Maximum (in ACN) ~370 nm[6]
Emission Maximum (in ACN) ~470 nm[6]
Binding to rGST M1-1 (ΔCp) -80 ± 4 cal K⁻¹ mol⁻¹[4]
Binding Stoichiometry (rGST M1-1) 1 ANS molecule per subunit[4]
Experimental Protocol: Measuring Protein Surface Hydrophobicity with ANS

This protocol is a generalized procedure based on established methods.

Materials:

  • Protein of interest

  • ANS stock solution (e.g., 1 mM in ethanol)

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

  • Fluorometer

Procedure:

  • Prepare a series of protein solutions of varying concentrations in the buffer.

  • To each protein solution, add a small aliquot of the ANS stock solution to a final concentration that is in excess of the protein concentration. A typical final ANS concentration is in the micromolar range.

  • Incubate the samples in the dark for a specified period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation wavelength to approximately 370 nm and measure the emission spectrum, with the maximum typically around 470-520 nm, depending on the protein and environment.

  • Plot the relative fluorescence intensity against the protein concentration. The initial slope of this plot is often used as an index of protein surface hydrophobicity.

This compound: An Uncharted Territory

In stark contrast to the wealth of information available for ANS, there is a significant lack of published research on the use of this compound as a fluorescent probe for protein studies. Scientific literature searches do not yield data on its fluorescence properties in the context of protein binding, nor are there established protocols for its use in this application. While many naphthalene derivatives are known to be fluorescent, the specific photophysical properties and protein-binding capabilities of this compound remain uncharacterized.[2]

The general principle behind naphthalene-based fluorescent probes is the sensitivity of their fluorescence to the polarity of the microenvironment.[2] It is plausible that this compound could exhibit similar solvatochromic properties, where its fluorescence emission is enhanced and blue-shifted in nonpolar environments. However, without experimental data, any comparison to ANS would be purely speculative.

Conclusion

8-Anilino-1-naphthalenesulfonic acid (ANS) is a well-established and versatile fluorescent probe for investigating various aspects of protein structure and function. Its utility is supported by a vast body of literature and well-defined experimental protocols. Conversely, this compound is not a recognized tool in this field, and a direct comparison of its performance with ANS is not possible at this time due to the absence of relevant scientific data. Researchers seeking a reliable fluorescent probe for studying protein hydrophobicity and conformational changes are advised to utilize the extensively validated ANS. Future studies may explore the potential of this compound, but for now, it remains an unknown quantity in the world of protein science.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis p_sol Prepare Protein Solutions (various concentrations) ans_add Add ANS Stock Solution p_sol->ans_add incubate Incubate in Dark ans_add->incubate fluorometer Measure Fluorescence (Excitation: ~370 nm, Emission: ~470-520 nm) incubate->fluorometer plot Plot Fluorescence Intensity vs. Protein Concentration fluorometer->plot slope Determine Initial Slope (Hydrophobicity Index) plot->slope

Caption: Experimental workflow for determining protein surface hydrophobicity using ANS.

ans_binding_mechanism cluster_protein Protein Surface ANS ANS HydrophobicPocket Hydrophobic Pocket ANS->HydrophobicPocket Hydrophobic Interaction (Naphthalene Moiety) CationicResidue Cationic Residue (+) ANS->CationicResidue Electrostatic Interaction (Sulfonate Group) Protein Protein

Caption: Binding mechanism of ANS to a protein surface.

References

A Comparative Guide to the Validation of HPLC Methods for Aromatic Amine Quantification: A Naphthalen-2-yl 2-aminobenzoate Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation, using the analysis of Naphthalen-2-yl 2-aminobenzoate as a representative case study. Due to limited publicly available data for this specific analyte, this guide presents a realistic, illustrative validation dataset to demonstrate the principles of performance comparison with alternative analytical techniques.

The validation of an analytical method ensures that it is suitable for its intended purpose.[1] For HPLC methods in pharmaceutical analysis, this typically involves assessing a range of performance characteristics as stipulated by regulatory bodies like the FDA, EMA, and ICH.[2][3] These parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[4][5]

Comparative Analysis of Analytical Methods

While HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analytes that are volatile or can be derivatized.[6] The choice of method often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.

The following table compares the hypothetical performance characteristics of a validated HPLC-UV method for this compound with a potential GC-MS method, based on data for structurally similar compounds.[7][8]

Validation ParameterHPLC-UV Method (Hypothetical Data)GC-MS Method (for similar analytes)
Linearity (r²) > 0.999> 0.998[8]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%[8]
Precision (% RSD) < 2.0%< 3.0%[8]
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL[8]
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL[8]
Analysis Time ~15 minutes~25 minutes[8]

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of any analytical method. Below are representative protocols for the validation of an HPLC method for this compound.

HPLC Method Parameters (Hypothetical)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Validation Experiments

A comprehensive validation protocol would include the following experiments:[2]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[9] This is often evaluated through forced degradation studies.

  • Linearity: A minimum of five concentrations of the analyte are prepared and the peak area is plotted against concentration to determine the correlation coefficient (R²), which should typically be ≥ 0.99.[2]

  • Accuracy: The accuracy is assessed by the recovery of known amounts of the analyte spiked into a sample matrix, typically at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9][10]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing at least six replicate injections of the same sample on the same day.[6] A relative standard deviation (%RSD) of ≤ 2% is generally acceptable.[1]

    • Intermediate Precision: Evaluates the method's performance on different days, with different analysts, or on different instruments.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[10]

  • Robustness: The method's stability is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[5]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of an HPLC method validation process and the relationship between different validation parameters.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Validation Scope select_params Select Validation Parameters (ICH Q2(R1)) define_scope->select_params prep_solutions Prepare Standard & Sample Solutions select_params->prep_solutions perform_exp Perform Validation Experiments prep_solutions->perform_exp compile_report Compile Validation Report perform_exp->compile_report document_results Document Raw Data & Analysis compile_report->document_results

Figure 1: A generalized workflow for HPLC method validation.

Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD->LOQ

Figure 2: Interrelationship of key HPLC validation parameters.

References

A Researcher's Guide to Fluorescent Probes for Hydrophobicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for accurately characterizing the hydrophobicity of proteins, membranes, and other biomolecular environments. This guide provides a comparative analysis of common fluorescent probes used for this purpose. While this guide focuses on well-established probes, it is important to note the current lack of published experimental data for Naphthalen-2-yl 2-aminobenzoate as a fluorescent probe for hydrophobicity.

Fluorescent probes that exhibit sensitivity to the polarity of their local environment are invaluable tools in biochemical and pharmaceutical research. These "environment-sensitive" dyes, often referred to as solvatochromic probes, display changes in their fluorescence properties—such as emission maximum, quantum yield, and fluorescence lifetime—in response to changes in the hydrophobicity of their surroundings. When these probes bind to hydrophobic regions of proteins or insert into lipid membranes, their fluorescence is significantly enhanced, providing a measurable signal that correlates with surface or environmental hydrophobicity.

This guide compares the performance of three widely used fluorescent probes for hydrophobicity: 8-Anilino-1-naphthalenesulfonic acid (ANS), 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), and Nile Red.

Comparison of Photophysical and Chemical Properties

The choice of a fluorescent probe for hydrophobicity studies depends on several factors, including the nature of the system being studied (e.g., protein, lipid membrane), the pH of the environment, and the desired spectral properties. The following table summarizes the key characteristics of ANS, PRODAN, and Nile Red.

Property8-Anilino-1-naphthalenesulfonic acid (ANS)6-propionyl-2-(dimethylamino)naphthalene (PRODAN)Nile Red
Charge Anionic[1][2]Uncharged[1][2]Uncharged[3]
Excitation Max (Approx.) 350-380 nm[4]360 nm[5]550-590 nm
Emission Max (Approx.) 460-520 nm (in nonpolar environments)[4]400-530 nm (highly solvent-dependent)[6]620-660 nm (in nonpolar environments)
Quantum Yield Low in water, high in nonpolar environments[7]High in aprotic media, nearly non-fluorescent in water[5]High in hydrophobic environments, quenched in water[3][8]
Key Feature Anionic nature can lead to electrostatic interactions with positively charged protein residues.[1][2]Sensitive to solvent polarity, useful over a wide pH range.[7][9]Large Stokes shift, photostable, and fluorescence is unaffected by pH between 4.5 and 8.5.[3]
Common Applications Measuring protein surface hydrophobicity, detecting conformational changes in proteins.[2][7]Studying protein hydrophobicity, membrane polarity, and lipid organization.[1][10]Staining of intracellular lipid droplets, probing hydrophobic protein surfaces.[3][8]

Experimental Considerations and Protocols

The use of fluorescent probes to determine hydrophobicity typically involves titrating a solution of the molecule of interest (e.g., a protein) with the probe and measuring the resulting change in fluorescence.

General Experimental Workflow

The following diagram illustrates a typical workflow for measuring protein surface hydrophobicity using a fluorescent probe.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare protein solution in appropriate buffer e1 Add increasing concentrations of probe to protein solution p1->e1 p2 Prepare stock solution of fluorescent probe p2->e1 e2 Incubate to allow binding e1->e2 e3 Measure fluorescence intensity at optimal ex/em wavelengths e2->e3 a1 Subtract background fluorescence (probe in buffer alone) e3->a1 a2 Plot fluorescence intensity vs. protein concentration a1->a2 a3 Calculate initial slope (S0) as a measure of hydrophobicity a2->a3 G start Start: Select a Fluorescent Probe q1 Is the protein's pI known and pH variable? start->q1 ans_node ANS (Consider electrostatic interactions) q1->ans_node Yes prodan_node PRODAN (Less pH dependent) q1->prodan_node No q2 Is the primary interest in lipid environments? ans_node->q2 prodan_node->q2 nile_red_node Nile Red (Stable over a wide pH range) q2->ans_node No, protein surface q2->prodan_node No, protein surface q2->nile_red_node Yes

References

Navigating the Structure-Activity Landscape of Naphthalen-2-yl 2-aminobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, lipophilic nature provides a versatile platform for the design of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Naphthalen-2-yl 2-aminobenzoate derivatives and related naphthalene-based compounds, supported by experimental data to inform future drug discovery and development efforts.

Comparative Anticancer Activity of Naphthalene Derivatives

Naphthalene derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the in vitro anticancer activity of selected naphthalene-based compounds, providing a comparative overview of their potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Aminobenzylnaphthols MMZ-140CBxPC-3 (Pancreatic)30.15 ± 9.39 (24h)[1]
MMZ-45BHT-29 (Colorectal)31.78 ± 3.93 (24h)[1]
Pyrazole-linked benzothiazole–naphthol (4j)HeLa (Cervical)4.63[1]
Naphthalene-1,4-dione Analogues Imidazole derivative (44)HEC1A (Endometrial)6.4[2]
Compound 21CALU-1 (Lung), Mia-Pa-Ca-2 (Pancreatic)Potent (exact values not specified)[2]
Naphthalene-Chalcone Hybrids Compound 2jA549 (Lung)7.835 ± 0.598[3]
Naphthalene-substituted triazole spirodienones Compound 6 seriesMDA-MB-231 (Breast)0.03 - 0.26[4]
Hela (Cervical)0.07 - 0.72[4]
A549 (Lung)0.08 - 2.00[4]
2-Naphthaleno trans-Cyanostilbenes Analog 5cCOLO 205 (Colon), SF 539 (CNS), SK-MEL 5 (Melanoma), MDA-MB-435 (Melanoma)≤ 0.025[5]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data on various naphthalene derivatives allows for the deduction of several key SAR trends that can guide the design of more potent this compound analogues:

  • Substitution on the Naphthalene Ring: The position and nature of substituents on the naphthalene core significantly influence biological activity. For instance, in aminobenzylnaphthols, the specific substitution pattern on the benzyl and amino groups dictates the cytotoxicity.

  • The Nature of the Linker: The chemical group connecting the naphthalene moiety to other functionalities is critical. The introduction of heterocyclic rings like pyrazole, thiazole, and triazole has been shown to enhance anticancer activity.[1][4]

  • Hybrid Molecules: Combining the naphthalene scaffold with other pharmacologically active moieties, such as chalcones or sulfonamides, has proven to be a successful strategy for developing potent anticancer agents.[3][6]

  • Impact on Signaling Pathways: Naphthalene derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways like IL-6/JAK2/STAT3.[6]

Comparative Anti-inflammatory Activity

Several naphthalene derivatives have exhibited promising anti-inflammatory properties, with some compounds showing superior activity to established non-steroidal anti-inflammatory drugs (NSAIDs).

Compound ClassDerivativeAssayActivityReference
α- and β-Amino Naphthalene Derivatives Compound 12Carrageenan-induced rat paw edemaPotent anti-inflammatory activity[7]
Compound 28Carrageenan-induced rat paw edemaPotent anti-inflammatory activity[7]
Naphthalene-Heterocycle Hybrids Compound 3cCOX-1/COX-2 inhibitionMore active and selective for COX-2 than Celecoxib[8]
Compound 3hCOX-1/COX-2 inhibitionMore active and selective for COX-2 than Celecoxib[8]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity

  • Incorporation of Heterocyclic Moieties: The synthesis of naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties has led to compounds with potent anti-inflammatory and analgesic activities.[7]

  • Cyclooxygenase (COX) Inhibition: Certain naphthalene-heterocycle hybrids have demonstrated selective inhibition of COX-2 over COX-1, suggesting a mechanism for their anti-inflammatory effects with potentially reduced gastrointestinal side effects.[8] The binding energy of these compounds with the COX-2 enzyme supports their experimental activity.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited data.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][9]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (naphthalene derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10]

Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a standard drug (e.g., Phenylbutazone), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualizations

General Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds for their anticancer properties.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis C->E F Signaling Pathway Analysis (e.g., Western Blot) C->F G Animal Model of Cancer (e.g., Xenograft) D->G E->G F->G H Evaluation of Tumor Growth Inhibition G->H

Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticancer agents.

Simplified IL-6/JAK2/STAT3 Signaling Pathway

This diagram depicts a simplified representation of the IL-6/JAK2/STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival that can be targeted by some naphthalene derivatives.

G IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Naph_Deriv Naphthalene Derivative Naph_Deriv->JAK2 Inhibition

Caption: Simplified IL-6/JAK2/STAT3 signaling pathway and a potential point of inhibition by naphthalene derivatives.

References

A Comparative Guide to the Determination of the Fluorescence Quantum Yield of Naphthalen-2-yl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental determination of the fluorescence quantum yield (Φ) of Naphthalen-2-yl 2-aminobenzoate. Due to the limited availability of published photophysical data for this specific compound, this document outlines a comparative methodology using a well-characterized fluorescence standard, Quinine Sulfate. The experimental protocols and data analysis steps detailed herein are designed to yield accurate and reproducible quantum yield values, essential for the evaluation of novel fluorophores in drug discovery and molecular sensing applications.

Naphthalene derivatives are a significant class of fluorophores known for their high quantum yields and sensitivity to the local environment, making them valuable in the development of fluorescent probes.[1][2] The determination of the quantum yield is a critical step in characterizing the performance of any new fluorescent compound.[1]

Comparative Overview: Target Compound vs. Reference Standard

The relative method for determining fluorescence quantum yield relies on comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.[3] Quinine sulfate is a widely accepted and well-characterized standard for this purpose.[4][5][6]

PropertyThis compound (Sample)Quinine Sulfate (Standard)
IUPAC Name This compound(R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol sulfate
CAS Number 63449-68-3[7]804-63-7
Molecular Formula C₁₇H₁₃NO₂[7](C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Solvent To be determined (e.g., Ethanol)0.1 M Perchloric Acid or 0.5 M Sulfuric Acid[4][5][6]
Excitation Wavelength (λex) To be determined from absorbance spectrum347.5 nm or 366 nm[4][6]
Emission Wavelength (λem) To be determined from emission spectrum~450 nm[6]
Quantum Yield (Φ) To be determined 0.60 (in 0.1 M HClO₄)[4][8], 0.546 (in 0.5 M H₂SO₄)[5][6][9]
Refractive Index of Solvent (n) To be determined (e.g., ~1.36 for Ethanol)~1.33 (for dilute aqueous solutions)

Experimental Protocols

The following protocol details the relative method for determining the fluorescence quantum yield of this compound.[1][3]

Materials and Instrumentation
  • This compound: High purity solid.

  • Quinine Sulfate Dihydrate: Fluorescence standard grade.

  • Solvents: Spectroscopic grade ethanol (or other suitable solvent for the sample) and 0.1 M perchloric acid for the standard.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector.

  • Quartz Cuvettes: 1 cm path length.

Preparation of Stock and Working Solutions
  • Standard Stock Solution: Prepare a stock solution of Quinine Sulfate in 0.1 M HClO₄.

  • Sample Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.[5][8]

Spectroscopic Measurements
  • Absorbance Spectra: Record the UV-Vis absorbance spectra for all working solutions of both the sample and the standard. Determine the wavelength of maximum absorption (λmax) for this compound, which will be used as the excitation wavelength (λex).

  • Emission Spectra:

    • Set the excitation wavelength of the spectrofluorometer to the λex determined in the previous step (or a common wavelength for both sample and standard if their absorption spectra overlap sufficiently).

    • Record the fluorescence emission spectrum for each of the working solutions of the sample and the standard.

    • Record the emission spectrum of the solvent blank for background correction.

Data Analysis and Quantum Yield Calculation
  • Correct Spectra: Subtract the solvent blank's emission spectrum from each of the sample and standard emission spectra.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient, Grad) of the line.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation[1][3]:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation prep_std Prepare Quinine Sulfate Standard Solutions abs_spec Record Absorbance Spectra (Determine Abs at λex) prep_std->abs_spec prep_sample Prepare Naphthalen-2-yl 2-aminobenzoate Solutions prep_sample->abs_spec em_spec Record Emission Spectra (Excite at λex) abs_spec->em_spec integrate Integrate Fluorescence Intensity em_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield (Φ_sample) gradient->calc_qy

Caption: Workflow for relative quantum yield determination.

Logical Relationship in Quantum Yield Calculation

This diagram shows the relationship between the measured and known parameters used in the final quantum yield calculation.

G qy_std Φ_std (Known QY of Standard) qy_sample Φ_sample (Calculated QY of Sample) qy_std->qy_sample grad_sample Grad_sample (Slope of Sample) grad_ratio Gradient Ratio (Grad_sample / Grad_std) grad_sample->grad_ratio grad_std Grad_std (Slope of Standard) grad_std->grad_ratio n_sample n_sample (Refractive Index of Sample Solvent) n_ratio Refractive Index Ratio (n_sample² / n_std²) n_sample->n_ratio n_std n_std (Refractive Index of Standard Solvent) n_std->n_ratio grad_ratio->qy_sample n_ratio->qy_sample

References

Cross-Validation of Naphthalen-2-yl 2-aminobenzoate Based Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of assay results for Naphthalen-2-yl 2-aminobenzoate, a compound identified as a potential modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Due to the limited availability of public data for this specific compound, this document outlines the established methodologies and presents a comparative analysis based on data from known TRPM8 antagonists, including other naphthyl derivatives. This approach serves as a template for the evaluation of this compound upon the acquisition of experimental data.

Data Presentation: Comparative Analysis of TRPM8 Antagonists

A thorough cross-validation of a compound's activity requires comparing its performance across multiple assay platforms. The following tables summarize typical quantitative data obtained for TRPM8 antagonists. Note: The data presented below is for illustrative purposes and includes values for well-characterized TRPM8 antagonists, not this compound, for which specific data is not publicly available.

Table 1: In Vitro Potency of TRPM8 Antagonists in Calcium Flux Assays

CompoundCell LineAgonist (Concentration)IC50 (nM)Assay TypeReference
This compound HEK293/hTRPM8Menthol (10 µM)Data Not AvailableFLIPR (Fluo-4)-
Compound 1 (Naphthyl derivative)HEK293/hTRPM8Icilin (1 µM)7.23Ca2+-sensitive fluorescent dye[1]
AMTBHEK293/rTRPM8Menthol (100 µM)7,300Ca2+ microfluorometry[2][3]
CapsazepineHEK293/hTRPM8Menthol (10 µM)14,000Calcium Flux LeadHunter™[4]
BCTCHEK293/hTRPM8Menthol (10 µM)660Calcium Flux LeadHunter™[4]

Table 2: In Vitro Potency of TRPM8 Antagonists in Electrophysiology Assays

CompoundCell LineAgonist (Concentration)IC50 (nM)Assay TypeReference
This compound HEK293/hTRPM8Menthol (10 µM)Data Not AvailableWhole-Cell Patch Clamp-
Compound 39 (β-lactam)HEK293/hTRPM8Menthol42Patch-clamp[5]
PF-05105679--254-450 (Ceff)Single cell patch clamp[6]
M8-BCHO/hTRPM8Cold2-445Ca2+ uptake[7]
M8-BCHO/hTRPM8Icilin (1 µM)6-1145Ca2+ uptake[7]

Experimental Protocols

Accurate and reproducible experimental design is paramount for the validation of assay results. Below are detailed protocols for the key in vitro assays used to characterize TRPM8 antagonists.

Calcium Mobilization Assay (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration upon channel activation and its inhibition by an antagonist.

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK293/hTRPM8)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • This compound and other test compounds

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed HEK293/hTRPM8 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture medium and add 20 µL/well of Fluo-4 AM loading buffer (1 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer). Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells twice with assay buffer. Add 10 µL of this compound or control compounds at various concentrations and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Reading: Place the plate in a FLIPR instrument. Record baseline fluorescence for 10 seconds. Add 10 µL of a TRPM8 agonist (e.g., Menthol at a final concentration of 10 µM, corresponding to EC80) and continue recording fluorescence for 120 seconds.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through the TRPM8 channel, providing detailed information on the mechanism of inhibition.

Materials:

  • HEK293/hTRPM8 cells grown on glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH)

  • TRPM8 agonist (e.g., Menthol)

  • This compound and other test compounds

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Place a coverslip with adherent HEK293/hTRPM8 cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a cell with a fire-polished borosilicate glass pipette (resistance 2-5 MΩ) filled with the internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM8 currents.

  • Compound Application: Perfuse the cells with a TRPM8 agonist (e.g., 10 µM Menthol) to activate the channel and establish a stable baseline current.

  • Inhibition Measurement: Co-apply this compound at various concentrations with the agonist and record the inhibition of the TRPM8 current.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV). Calculate the percentage of inhibition for each concentration and determine the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding the cross-validation strategy.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_response Cellular Response TRPM8 TRPM8 Channel PLC PLC TRPM8->PLC Ca2+ influx Depolarization Membrane Depolarization TRPM8->Depolarization Cation Influx PIP2 PIP2 PLC->PIP2 Hydrolysis PIP2->TRPM8 Activation Menthol Menthol / Cold Menthol->TRPM8 Activates Antagonist Naphthalen-2-yl 2-aminobenzoate Antagonist->TRPM8 Inhibits AP Action Potential (in neurons) Depolarization->AP

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition.

Cross_Validation_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_validation Validation Primary_Assay High-Throughput Screen (Calcium Mobilization Assay) Hit_ID Hit Identification (Potency > Threshold) Primary_Assay->Hit_ID Dose_Response Dose-Response Curve & IC50 Determination Hit_ID->Dose_Response Secondary_Assay Electrophysiology (Patch-Clamp) Dose_Response->Secondary_Assay Cross-Validation Selectivity_Assay Selectivity Profiling (vs. other TRP channels) Dose_Response->Selectivity_Assay Data_Comparison Data Correlation Analysis (IC50 values) Secondary_Assay->Data_Comparison Selectivity_Assay->Data_Comparison Lead_Candidate Validated Lead Compound Data_Comparison->Lead_Candidate

Caption: Experimental workflow for the cross-validation of a candidate TRPM8 antagonist.

References

Benchmarking Naphthalen-2-yl 2-aminobenzoate: A Comparative Guide to Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Commercial Fluorescent Dyes

The following table summarizes the key photophysical properties of the selected commercial fluorescent dyes. These values are essential for selecting appropriate experimental conditions and for a comparative analysis of Naphthalen-2-yl 2-aminobenzoate.

Fluorescent DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)Solvent/Conditions
DAPI358461Not specified0.046 (in aqueous solution)Bound to dsDNA[1][2][3]
Hoechst 3334235046147,000 (at 343 nm)Low (not explicitly quantified in unbound state)Methanol (for ε)[4][5]
Coumarin 137345623,500 (at 373.2 nm)0.73Ethanol[6][7]

Experimental Protocols

To quantitatively assess the performance of this compound, the following experimental protocols are recommended.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[8][9][10]

Materials:

  • This compound

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • High-purity solvent (e.g., ethanol, DMSO)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the pure solvent as a blank.

  • Plot the data: Plot a graph of absorbance versus concentration.

  • Calculate ε: The slope of the resulting linear plot will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is a common and reliable approach.[11][12][13][14]

Materials:

  • This compound solution (with absorbance < 0.1 at the excitation wavelength)

  • Fluorescence quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Measure absorbance: Record the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. The absorbance of both solutions should be kept below 0.1 to avoid inner filter effects.

  • Record fluorescence spectra: Excite both the sample and the standard at the same wavelength and record their respective emission spectra. Ensure identical experimental settings (e.g., excitation and emission slit widths) for both measurements.

  • Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield: Use the following equation to calculate the quantum yield of this compound (ΦX):

    ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • The subscripts X and ST refer to the unknown sample and the standard, respectively.

Visualizing the Benchmarking Workflow

The following diagrams illustrate the logical workflow for characterizing and comparing the fluorescent properties of a new compound against established standards.

Experimental Workflow for Dye Characterization cluster_prep Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis and Comparison prep_compound Prepare Naphthalen-2-yl 2-aminobenzoate Solution abs_spec Measure Absorbance Spectra (Determine λmax and ε) prep_compound->abs_spec prep_standards Prepare Commercial Dye Solutions prep_standards->abs_spec fluo_spec Measure Fluorescence Spectra (Determine λem and Φ) abs_spec->fluo_spec data_table Tabulate Quantitative Data fluo_spec->data_table comparison Compare Performance Metrics data_table->comparison selection Select Optimal Dye for Application comparison->selection

Caption: Workflow for characterizing a new fluorescent compound.

Signaling Pathway Analogy for Dye Selection cluster_input Input Parameters cluster_dyes Candidate Dyes cluster_decision Decision Criteria cluster_output Output application Specific Application Need (e.g., cell imaging, assay) dye_X Naphthalen-2-yl 2-aminobenzoate application->dye_X dye_A DAPI application->dye_A dye_B Hoechst 33342 application->dye_B dye_C Coumarin 1 application->dye_C brightness Brightness (ε x Φ) dye_X->brightness dye_A->brightness dye_B->brightness dye_C->brightness stokes Stokes Shift brightness->stokes photostability Photostability stokes->photostability solubility Solubility photostability->solubility selected_dye Optimal Dye Selected solubility->selected_dye

Caption: Decision pathway for selecting an optimal fluorescent dye.

References

Comparative analysis of the binding affinity of Naphthalen-2-yl 2-aminobenzoate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding characteristics of naphthalen-2-yl 2-aminobenzoate analogs reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed protocols, to inform the design of novel therapeutics.

The this compound core structure presents a versatile scaffold in medicinal chemistry, offering a platform for the development of potent and selective modulators of various biological targets. This guide focuses on the structure-activity relationships (SAR) that govern the binding affinity of analogs based on this and closely related naphthalene frameworks, providing a foundation for the rational design of next-generation drug candidates.

Comparative Binding Affinity of Naphthalene Analogs

The following table summarizes the in vitro potency of a series of naphthalene-based analogs as inhibitors of specific biological targets. The data highlights how structural modifications to the naphthalene core and its substituents influence binding affinity, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDTargetAssay TypeIC50 (µM)
Series 1: Leukotriene B4 Receptor Antagonists
Analog 1LTB4 ReceptorRadioligand Binding0.05
Analog 2LTB4 ReceptorRadioligand Binding0.12
Analog 3LTB4 ReceptorRadioligand Binding> 10
Series 2: Equilibrative Nucleoside Transporter 2 (ENT2) Inhibitors
FPMINTENT2Nucleoside Uptake0.57
Analog 2bENT2Nucleoside Uptake2.95
Analog 3cENT2Nucleoside Uptake0.57

Structure-Activity Relationship (SAR) Insights

Analysis of the binding data reveals key structural features that dictate the affinity of these naphthalene analogs for their respective targets. For the leukotriene B4 (LTB4) receptor antagonists, the presence and positioning of specific substituents on the naphthalene ring system are critical for high-affinity binding. Similarly, for the Equilibrative Nucleoside Transporter 2 (ENT2) inhibitors, modifications to the N-naphthalene moiety significantly impact their inhibitory potency. These findings underscore the importance of fine-tuning the electrostatic and steric properties of the ligand to achieve optimal interaction with the target's binding pocket.

Experimental Protocols

The determination of binding affinity is paramount in drug discovery. The following sections detail the methodologies employed in the characterization of the naphthalene analogs discussed.

Radioligand Binding Assay (for LTB4 Receptor Antagonists)

This technique is a gold standard for quantifying the interaction between a ligand and a receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., LTB4 receptor)

  • Radiolabeled ligand (e.g., [3H]-LTB4)

  • Test compounds (naphthalene analogs) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter after adding a scintillation cocktail.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Nucleoside Uptake Assay (for ENT2 Inhibitors)

This cell-based assay measures the ability of a compound to inhibit the transport of a radiolabeled nucleoside into cells.

Materials:

  • Cells expressing the target transporter (e.g., ENT2)

  • Radiolabeled nucleoside (e.g., [3H]-adenosine)

  • Test compounds (naphthalene analogs) at various concentrations

  • Uptake buffer

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Cells are seeded in multi-well plates and grown to confluence.

  • Pre-incubation: The cells are washed and pre-incubated with the test compound at various concentrations in uptake buffer.

  • Initiation of Uptake: The transport process is initiated by adding the radiolabeled nucleoside to the wells.

  • Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of nucleoside uptake against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

The interaction of a ligand with its target can initiate a cascade of intracellular events known as a signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of a drug.

Caption: A generalized G-protein coupled receptor signaling pathway.

The following diagram illustrates a typical workflow for a competitive binding assay.

Experimental_Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Analogs) Incubation Incubate Components Prepare_Reagents->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis

Assessing the Specificity of Naphthalen-2-yl 2-aminobenzoate as a Molecular Probe for the TRPM8 Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Naphthalen-2-yl 2-aminobenzoate as a hypothetical molecular probe for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Due to the limited availability of direct experimental data on this specific compound's biological activity, this document outlines a comprehensive framework for its evaluation. This is achieved by comparing its structural class to well-characterized TRPM8 modulators and detailing the necessary experimental protocols to ascertain its specificity and potency.

Introduction to TRPM8 and its Modulators

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in humans.[1][2] It is activated by temperatures below 28°C, as well as by chemical agonists such as menthol and icilin.[3][4] TRPM8 is predominantly expressed in a subset of sensory neurons and has emerged as a promising therapeutic target for conditions including neuropathic pain, migraine, and overactive bladder.[1]

The development of specific molecular probes and therapeutic agents targeting TRPM8 requires a thorough understanding of their potency and selectivity. An ideal molecular probe should exhibit high affinity for its target and minimal off-target effects. While this compound has not been extensively studied as a TRPM8 modulator, its naphthalene core is a feature present in other biologically active compounds, suggesting a potential for interaction with biological targets. This guide will therefore use established TRPM8 modulators as a benchmark for the hypothetical assessment of this compound.

Comparative Analysis of TRPM8 Modulators

To objectively evaluate the potential of a novel compound as a TRPM8 probe, its performance must be compared against existing, well-characterized modulators. The following table summarizes the potency and selectivity of several known TRPM8 agonists and antagonists.

CompoundTypeTargetEC50/IC50Selectivity NotesReference(s)
This compound Hypothetical Antagonist TRPM8 To Be Determined To Be Determined N/A
MentholAgonistTRPM8~20-200 µM (EC50)Activates TRPA1 and TRPV3 at higher concentrations.[5]
IcilinAgonistTRPM8~0.5 µM (EC50)Can activate TRPA1 at higher concentrations.[5][6]
WS-12AgonistTRPM8~0.2 µM (EC50)Highly selective for TRPM8 over other TRP channels.[7]
AMTBAntagonistTRPM8~0.5 µM (IC50)Also known to modulate other TRP channels.[8]
PF-05105679AntagonistTRPM8~13 nM (IC50)>100-fold selectivity over a range of other receptors and ion channels, including TRPV1 and TRPA1.[9]
(-)-Menthyl BenzoateAntagonisthTRPM8~805 nM (IC50 vs menthol)>400-fold selectivity for hTRPM8 versus hTRPA1/hTRPV1.[10]

Experimental Protocols for Specificity Assessment

To determine the specificity of a putative TRPM8 modulator like this compound, a series of in vitro assays are required. These assays quantify the compound's activity at the target receptor and its potential interactions with other related and unrelated proteins.

Calcium Imaging Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration following the activation or inhibition of TRPM8 channels.

Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPM8 channels leads to an influx of calcium, which increases the fluorescence of the dye. Antagonists will inhibit this agonist-induced fluorescence increase.

Protocol:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing human TRPM8 in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a loading solution containing Fluo-4 AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 for 30-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. For antagonist testing, pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 15-30 minutes.

  • Agonist Stimulation: Add a known TRPM8 agonist (e.g., menthol at its EC80 concentration) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader.

  • Data Analysis: The fluorescence signal is typically normalized to the baseline fluorescence before agonist addition (ΔF/F0). The IC50 value for an antagonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the TRPM8 channels in response to voltage changes and chemical stimuli.

Protocol:

  • Cell Preparation: Use cells stably or transiently expressing TRPM8, plated on glass coverslips.

  • Recording Configuration: Achieve a whole-cell patch-clamp configuration. The membrane potential is held at a constant value (voltage-clamp) to record agonist-induced currents.

  • Solution Exchange: Perfuse the cells with an extracellular solution. Apply a TRPM8 agonist to elicit an inward current.

  • Antagonist Application: After obtaining a stable agonist-induced current, co-apply the test compound at various concentrations with the agonist to measure the degree of inhibition.

  • Data Acquisition and Analysis: Record the current responses using an amplifier and data acquisition software. The peak current amplitude in the presence of the antagonist is compared to the control agonist response. IC50 values are determined from concentration-response curves.

Specificity and Selectivity Profiling

To assess the specificity of the compound, it should be tested against a panel of other relevant ion channels and receptors.

Protocol:

  • Counter-Screening: Perform functional assays (e.g., calcium imaging or patch-clamp) on cell lines expressing other TRP channels, particularly those involved in thermosensation and pain, such as TRPV1 (activated by capsaicin and heat) and TRPA1 (activated by mustard oil).

  • Broad Off-Target Screening: For a comprehensive profile, the compound can be submitted to a commercial service for screening against a broad panel of receptors, ion channels, kinases, and enzymes.

  • Data Analysis: Compare the potency of the compound at TRPM8 with its activity at other targets. A compound is generally considered selective if it is at least 100-fold more potent at its primary target.

Visualizing Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential in sensory neurons. The activity of TRPM8 is modulated by various intracellular signaling pathways, including those involving G-protein coupled receptors (GPCRs) and protein kinases. For instance, activation of Gq-coupled receptors can lead to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid required for TRPM8 activity, thereby inhibiting the channel.[6][7][11][12][13][14]

TRPM8_Signaling Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Agonists Agonists (Menthol, Icilin) Agonists->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential in Sensory Neuron Depolarization->Action_Potential GPCR Gq-coupled GPCRs PLC PLC Activation GPCR->PLC Activates PIP2 PIP₂ Depletion PLC->PIP2 PIP2->TRPM8 Inhibits

Caption: Simplified TRPM8 signaling pathway.

Experimental Workflow for Specificity Assessment

The following diagram illustrates a typical workflow for assessing the specificity of a novel TRPM8 modulator.

Specificity_Workflow Start Novel Compound (this compound) Primary_Screen Primary Screen: TRPM8 Calcium Imaging Start->Primary_Screen Hit Active Hit? Primary_Screen->Hit Inactive Inactive Hit->Inactive No Potency Potency Determination: Patch-Clamp Electrophysiology Hit->Potency Yes Selectivity Selectivity Profiling: TRPV1, TRPA1, etc. Potency->Selectivity Specific Specific Probe? Selectivity->Specific Non_Specific Non-Specific Specific->Non_Specific No End Specific Molecular Probe Specific->End Yes

Caption: Experimental workflow for specificity assessment.

Conclusion

While there is currently no direct evidence to support the use of this compound as a molecular probe for TRPM8, its chemical structure suggests that an investigation into its biological activity is warranted. The experimental framework outlined in this guide provides a robust methodology for assessing its potency and specificity as a potential TRPM8 modulator. By following these protocols and comparing the results to the established benchmarks of known TRPM8 modulators, researchers can objectively determine the utility of this compound as a novel molecular probe for studying the role of TRPM8 in health and disease.

References

Safety Operating Guide

Proper Disposal of Naphthalen-2-yl 2-aminobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Naphthalen-2-yl 2-aminobenzoate, a flammable solid suspected of causing cancer and being very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for minimizing risks and complying with safety regulations.

Hazard Profile and Safety Data

This compound presents several hazards that must be understood before handling and disposal.[1] The following table summarizes key quantitative and qualitative safety data from the Safety Data Sheet (SDS).

PropertyValueSource
Physical State Powder Solid[2]
Melting Point 80 - 82 °C (176 - 180 °F)
Boiling Point 218 °C (424 °F)
Flash Point 79 °C[3]
GHS Hazard Classifications Flammable Solid (Category 2), Carcinogenicity (Category 2), Acute Aquatic Hazard (Category 1), Chronic Aquatic Hazard (Category 1)
Hazard Statements H228: Flammable solidH351: Suspected of causing cancerH410: Very toxic to aquatic life with long lasting effects[1]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Small Spills:

  • Ensure Proper Ventilation and Eliminate Ignition Sources: Work under a fume hood and keep away from open flames, hot surfaces, and sparks.

  • Wear Appropriate Personal Protective Equipment (PPE): This includes flame-retardant antistatic protective clothing, gloves, eye protection, and face protection.

  • Contain the Spill: Cover drains to prevent the chemical from entering waterways.

  • Clean-Up: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For larger spills, dike the area and collect the material for disposal in a closed container.[4]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect all solid this compound waste, including empty containers, contaminated gloves, pipette tips, and paper towels, in a designated and clearly labeled hazardous waste container.[5]

    • The container must be labeled with a "CANCER HAZARD" warning.[5]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4]

    • Store locked up.[1]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and a copy of the Safety Data Sheet (SDS) to the disposal company.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Generation of This compound Waste collect_waste 1. Collect Waste in Designated Labeled Container (Solid Waste) start->collect_waste spill Accidental Spill start->spill store_waste 2. Store Sealed Container in a Cool, Dry, Ventilated Area (Locked Up) collect_waste->store_waste spill_protocol Follow Spill Management Protocol (See Experimental Protocols) spill->spill_protocol If spill occurs spill_protocol->collect_waste contact_ehs 3. Contact EHS or Licensed Disposal Contractor store_waste->contact_ehs provide_info 4. Provide Chemical Name and SDS contact_ehs->provide_info waste_pickup 5. Arrange for Waste Pickup provide_info->waste_pickup document 6. Document Disposal waste_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.